Dmba-sil-pnp
Description
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Properties
Molecular Formula |
C26H24N2O11 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |
InChI |
InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |
InChI Key |
ZZRDZSLWFXWULS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Dmba-sil-pnp Linker: Mechanism of Action, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics, particularly in oncology, is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of ADCs are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the 3,5-dimethoxybenzyl alcohol (Dmba) self-immolative linker (sil) system, with a particular focus on the synthetic route involving a p-nitrophenyl (pnp) carbonate intermediate. This radiation-cleavable linker platform offers precise spatiotemporal control over payload release, a feature that holds immense promise for enhancing the therapeutic index of ADCs. This document details the core mechanism of action, presents quantitative performance data, outlines detailed experimental protocols for synthesis and evaluation, and provides visualizations of key pathways and workflows.
Core Concept: Radiation-Induced Payload Release
The Dmba-sil linker is a cleavable linker system designed to release its conjugated payload upon exposure to ionizing radiation, such as X-rays.[1] This mechanism provides a distinct advantage over traditional ADC linkers that rely on enzymatic or chemical triggers, which may be ubiquitously present in the body and can lead to off-target toxicities.[1] The key components of this linker system are:
-
3,5-Dimethoxybenzyl alcohol (Dmba): This moiety functions as the radiation-activated trigger. Upon interaction with hydroxyl radicals generated by X-ray irradiation, it undergoes a 1,4- or 1,6-elimination reaction.[1]
-
Self-Immolative Linker (sil): This component serves as a molecular bridge, connecting the Dmba trigger to the cytotoxic payload. The "self-immolative" nature of this linker means that once the trigger is cleaved, it spontaneously fragments to release the unmodified, active drug.[1]
-
p-Nitrophenyl (pnp) Carbonate Intermediate: In the synthesis of the drug-linker conjugate, a key step involves the activation of the benzylic alcohol of the Dmba-sil intermediate with bis(4-nitrophenyl) carbonate. This creates a highly reactive p-nitrophenyl carbonate that readily reacts with the payload, with the pnp group acting as a good leaving group.
This targeted release mechanism allows for the localized activation of the cytotoxic payload within the tumor microenvironment, especially when combined with standard-of-care radiation therapy, thereby enhancing efficacy while minimizing systemic side effects.[2]
Mechanism of Action: A Step-by-Step Cascade
The release of the cytotoxic payload from a Dmba-sil conjugated ADC is a multi-step process initiated by ionizing radiation. The entire process, from radiation exposure to payload release, is designed to be a rapid and efficient cascade.
Caption: Mechanism of radiation-induced payload release from a Dmba-sil linker.
-
Generation of Hydroxyl Radicals: X-ray irradiation of aqueous biological tissues leads to the radiolysis of water molecules, generating highly reactive oxygen species, primarily hydroxyl radicals (•OH).
-
Dmba Activation: The electron-rich 3,5-dimethoxybenzyl alcohol (Dmba) moiety of the linker reacts with these hydroxyl radicals. This reaction initiates an electronic cascade.
-
Self-Immolation and Payload Release: The activation of the Dmba trigger leads to a 1,4- or 1,6-elimination reaction. This, in turn, destabilizes the self-immolative portion of the linker, causing it to spontaneously fragment and release the active cytotoxic drug in its unmodified form.
Quantitative Analysis of Dmba-sil Linker Performance
The efficacy of the Dmba-sil linker has been quantitatively evaluated using various payloads, including the potent microtubule inhibitor monomethyl auristatin E (MMAE) and the DNA intercalator doxorubicin (DOX). The following tables summarize key quantitative data from studies on albumin and antibody-drug conjugates incorporating this linker system.
Table 1: In Vitro Cytotoxicity of Dmba-sil-Payload Conjugates
| Conjugate | Payload | Cell Line | Cytotoxicity (- 8 Gy X-ray) IC₅₀ (nM) | Cytotoxicity (+ 8 Gy X-ray) IC₅₀ (nM) | Fold Increase in Cytotoxicity | Reference |
| Alb-Dmba-sil-MMAE | MMAE | 8505c (Anaplastic Thyroid Cancer) | >10,000 | ~1.75 | >5700 | |
| mAb-Dmba-sil-MMAE | MMAE | 8505c (Anaplastic Thyroid Cancer) | >1,000 | ~0.45 | >2200 | |
| Alb-Dmba-sil-DOX | DOX | 8505c (Anaplastic Thyroid Cancer) | >10,000 | ~100 | >100 | |
| Alb-Dmba-sil-DOX | DOX | TBP (Anaplastic Thyroid Cancer) | >10,000 | ~150 | >66 | |
| Alb-Dmba-sil-DOX | DOX | MOC-2 (Oral Squamous Cell Carcinoma) | >10,000 | ~200 | >50 | |
| Alb-Dmba-sil-DOX | DOX | MC38 (Colon Adenocarcinoma) | >10,000 | ~250 | >40 |
Table 2: Radiation-Induced Payload Release from Dmba-sil Conjugates
| Conjugate | Payload | Radiation Dose (Gy) | Estimated Payload Release (%) | Conditions | Reference |
| Alb-Dmba-sil-MMAE | MMAE | 1 | ~10% | Hypoxic | |
| Alb-Dmba-sil-MMAE | MMAE | 2 | ~20% | Hypoxic | |
| Alb-Dmba-sil-MMAE | MMAE | 4 | ~40% | Hypoxic | |
| Alb-Dmba-sil-MMAE | MMAE | 8 | 52 ± 9% | Hypoxic | |
| Alb-Dmba-sil-MMAE | MMAE | 16 | 66 ± 6% | Hypoxic | |
| Alb-Dmba-sil-DOX | DOX | 8 | ~50% | Hypoxic | |
| Alb-Dmba-sil-DOX | DOX | 16 | 69 ± 8% | Hypoxic | |
| mAb-Dmba-sil-MMAE | MMAE | 8 | 48 ± 5% | Hypoxic | |
| mAb-Dmba-sil-DOX | DOX | 8 | 45 ± 7% | Hypoxic |
Synthesis and Experimental Protocols
The synthesis of a Dmba-sil-payload conjugate and its subsequent attachment to an antibody involves a multi-step process. The following sections provide a detailed overview of the synthetic workflow and key experimental protocols for evaluation.
Synthesis of Dmba-sil-Payload Conjugate
The overall synthesis of the Dmba-sil-payload construct with a maleimide anchor for antibody conjugation is performed in several steps. The use of bis(4-nitrophenyl) carbonate is a critical step for activating the linker before payload attachment.
Caption: General workflow for the synthesis of a Dmba-sil-payload conjugate.
Detailed Experimental Protocols:
-
Chloroformate Formation: 3,5-dimethoxybenzyl alcohol is reacted with triphosgene to produce the corresponding chloroformate intermediate.
-
Urea Linkage Formation: The chloroformate is then reacted directly with a pre-synthesized self-immolative aniline linker to yield the Dmba-sil intermediate.
-
Activation via pnp-Carbonate: The benzylic alcohol on the Dmba-sil intermediate is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base such as diisopropylethylamine to generate the activated p-nitrophenyl carbonate. This is the key "pnp" step.
-
Payload Conjugation: The activated pnp-carbonate linker is then reacted with the desired cytotoxic payload (e.g., MMAE or doxorubicin) to yield the final drug-linker construct.
Antibody-Drug Conjugation
The Dmba-sil-payload construct, which includes a maleimide group, is conjugated to a monoclonal antibody through cysteine engineering or reduction of interchain disulfide bonds.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., an anti-EGFR antibody) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).
-
Conjugation Reaction: The reduced antibody with free thiol groups is then reacted with the maleimide-containing Dmba-sil-payload construct.
-
Purification: The resulting ADC is purified to remove unreacted drug-linker and other reagents, typically using size exclusion chromatography or other chromatographic techniques.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells, both with and without radiation.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Irradiation: Expose one set of plates to a specific dose of X-ray irradiation (e.g., 8 Gy), while a parallel set remains non-irradiated.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot dose-response curves and determine the IC₅₀ values.
Radiation-Induced Payload Release Assay
This assay quantifies the amount of payload released from the ADC upon irradiation.
-
Sample Preparation: Prepare the ADC at a concentration of approximately 50 µM in phosphate-buffered saline (PBS).
-
Degassing: To mimic the hypoxic tumor microenvironment, purge the solution with ultrapure-grade argon.
-
Irradiation: Irradiate the solution with varying doses of X-rays (e.g., 1-16 Gy).
-
Analysis: Quantify the amount of released payload using liquid chromatography-mass spectrometry (LC-MS).
Applications and Future Directions
The Dmba-sil-pnp linker technology has been successfully applied to create ADCs with both MMAE and doxorubicin payloads, demonstrating radiation-dependent cytotoxicity in vitro. This technology holds significant potential for enhancing the therapeutic window of ADCs by providing a mechanism for localized drug release within the tumor microenvironment, which is often the target of radiation therapy.
Future research in this area may focus on:
-
Optimizing Radiation Dosing: Determining the minimal effective radiation dose to maximize payload release while minimizing damage to healthy tissue.
-
Exploring Alternative Triggers: Investigating other external stimuli for controlled drug release.
-
Broadening the Range of Payloads: Adapting the linker chemistry to accommodate a wider variety of cytotoxic agents.
-
In Vivo Efficacy and Safety Studies: Evaluating the performance of Dmba-sil-ADCs in preclinical animal models to assess their therapeutic efficacy and safety profiles.
References
The 3,5-Dimethoxybenzyl Alcohol Self-Immolative Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Self-immolative linkers are a critical component in advanced drug delivery systems, enabling the controlled release of therapeutic agents upon a specific triggering event. This technical guide provides an in-depth examination of the principles, synthesis, and application of self-immolative linkers based on substituted benzyl alcohols. While direct and extensive literature on the 3,5-dimethoxybenzyl alcohol motif as a self-immolative linker is not widely available, this guide will focus on the closely related and well-characterized p-hydroxybenzyl alcohol system as a representative example. The electronic principles governing the fragmentation of these linkers will be discussed, with a focus on how substituents on the benzyl ring influence the kinetics of drug release. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.
Introduction to Self-Immolative Linkers
Self-immolative linkers are molecular constructs designed to connect a therapeutic payload to a carrier molecule (such as an antibody in an antibody-drug conjugate or ADC) or a masking group.[1] These linkers are stable under physiological conditions but are engineered to undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event.[2] This trigger can be an enzymatic cleavage, a change in pH, or a reaction with a specific biological molecule.[2] The "self-immolation" process results in the release of the unmodified, active drug at the target site, a crucial feature for maximizing therapeutic efficacy and minimizing off-target toxicity.[1]
The most common mechanism for benzyl alcohol-based self-immolative linkers is a 1,6-elimination reaction. This process is initiated by the "unmasking" of an electron-donating group (typically a hydroxyl or amino group) at the para or ortho position of the benzyl ring.[3] This unmasking triggers an electronic cascade that leads to the cleavage of the bond connecting the linker to the payload at the benzylic position.
The Role of Electronic Effects: The p-Hydroxybenzyl Alcohol Model
The rate of the 1,6-elimination and subsequent drug release is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the benzyl ring can accelerate the rate of self-immolation. For instance, the presence of a methoxy group as an EDG on a benzaldehyde ring has been shown to significantly increase the release rate of a linked drug compared to an electron-withdrawing nitro group.
In the context of the 3,5-dimethoxybenzyl alcohol linker, the two methoxy groups at the meta positions are also electron-donating through resonance. While they would be expected to influence the electronic density of the ring, the most effective position for an EDG to drive 1,6-elimination is para or ortho to the benzylic leaving group. The p-hydroxybenzyl alcohol system is a well-studied example that clearly demonstrates this principle. Upon enzymatic or chemical cleavage of a trigger group attached to the phenolic oxygen, the revealed hydroxyl group initiates the self-immolation cascade.
Quantitative Data: Cleavage Kinetics of a Representative Benzyl Ether Linker
| Compound ID | Linkage Type | Trigger | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 1 | Benzyl Ether | H₂O₂ | 1.12 ± 0.04 | |
| 2 | Benzyl Carbonate | H₂O₂ | 2.7 ± 0.1 |
This table is based on data for a boronic ester-triggered self-immolative linker releasing methyl salicylate. The data is presented to illustrate the relative cleavage kinetics of different linker chemistries.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of self-immolative linker-drug conjugates, adapted for a p-hydroxybenzyl alcohol-based system.
Synthesis of a p-Hydroxybenzyl Alcohol-Based Linker-Drug Conjugate
-
Protection of p-Hydroxybenzyl Alcohol: The phenolic hydroxyl group of p-hydroxybenzyl alcohol is protected with a trigger moiety (e.g., an enzyme-cleavable group or a photolabile group) using standard protection chemistry.
-
Activation of the Benzylic Alcohol: The benzylic alcohol of the protected linker is then activated for conjugation to the drug. This can be achieved by converting the alcohol to a chloroformate or by using a coupling reagent like N,N'-disuccinimidyl carbonate to form an activated carbonate.
-
Conjugation to the Drug: The activated linker is reacted with an amine or hydroxyl group on the drug molecule to form a carbamate or carbonate linkage, respectively.
-
Purification: The resulting linker-drug conjugate is purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the purified conjugate is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Stability and Cleavage Assay
-
Stability Assay: The linker-drug conjugate is incubated in human plasma and phosphate-buffered saline (PBS) at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Cleavage Assay: The conjugate is incubated in a buffer solution containing the specific trigger (e.g., a purified enzyme like cathepsin B for a dipeptide trigger, or under UV irradiation for a photolabile trigger).
-
Analysis: The samples from both assays are analyzed by HPLC or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and the released drug over time.
-
Data Analysis: The half-life (t₁/₂) of the conjugate in the stability assay and the rate of drug release in the cleavage assay are calculated from the kinetic data.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with self-immolative linkers.
Conclusion
Self-immolative linkers based on substituted benzyl alcohols are a powerful tool in the design of sophisticated drug delivery systems. The rate of drug release can be finely tuned by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally accelerating the 1,6-elimination process. While the 3,5-dimethoxybenzyl alcohol motif is not extensively documented as a self-immolative linker, the principles derived from the well-studied p-hydroxybenzyl alcohol system provide a solid foundation for its potential design and application. The experimental protocols and mechanistic diagrams presented in this guide offer a comprehensive resource for researchers aiming to develop novel and effective targeted therapies. Further research into a broader range of substitution patterns on the benzyl ring could lead to the development of self-immolative linkers with even more precise control over drug release kinetics.
References
The Pivotal Role of p-Nitrophenyl Carbonate in Dmba-sil Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the efficacy and safety of ADCs is the linker technology that connects the antibody to the payload. This technical guide delves into the synthesis of the innovative Dmba-sil (3,5-dimethoxybenzyl alcohol-self-immolative) linker, a radiation-cleavable platform for controlled drug release, with a specific focus on the critical role of p-nitrophenyl carbonate in its synthesis.
Introduction to the Dmba-sil Linker: A Radiation-Triggered Platform
The Dmba-sil linker is a sophisticated system designed for spatio-temporal control over the release of a cytotoxic payload.[1] Its key feature is a 3,5-dimethoxybenzyl alcohol (DMBA) moiety that acts as a trigger, cleavable by ionizing radiation such as X-rays.[1][2] This allows for localized drug release within a tumor microenvironment that is being targeted by both the antibody and radiation therapy, thereby minimizing systemic toxicity.[2] The linker system also incorporates a self-immolative portion (SIL) that fragments upon cleavage of the DMBA trigger, ensuring the release of the unmodified, active drug.[1]
The Synthetic Pathway to Dmba-sil Linker-Drug Conjugates
The synthesis of a Dmba-sil linker-drug conjugate is a multi-step process that involves the initial preparation of a DMBA-SIL intermediate, followed by its activation and subsequent conjugation to the cytotoxic payload.
Synthesis of the DMBA-SIL Intermediate
The synthesis commences with the formation of a chloroformate from 3,5-dimethoxybenzyl alcohol. This is then reacted with a self-immolative aniline linker to produce the DMBA-SIL intermediate.
Activation of the Benzylic Alcohol: The Critical Role of p-Nitrophenyl Carbonate
A pivotal step in the synthesis is the activation of the benzylic alcohol on the DMBA-SIL intermediate. This is achieved through a reaction with bis(4-nitrophenyl) carbonate in the presence of a base, such as diisopropylethylamine (DIPEA).
This reaction transforms the relatively unreactive hydroxyl group into a highly electrophilic p-nitrophenyl carbonate. The p-nitrophenyl group is an excellent leaving group, making the activated carbonate susceptible to nucleophilic attack by the drug payload in the subsequent step. This activation is crucial for the efficient conjugation of the payload to the linker.
Payload Conjugation
The activated Dmba-sil linker, now bearing the p-nitrophenyl carbonate, is then reacted with the cytotoxic payload, which typically contains a nucleophilic group such as an amine. The nucleophile on the drug molecule attacks the activated carbonate, displacing the p-nitrophenoxide and forming a stable carbamate linkage between the linker and the drug.
Quantitative Data on Dmba-sil Linker Performance
The performance of Dmba-sil linker-based ADCs has been evaluated in various studies. The following tables summarize key quantitative data on payload release and in vitro cytotoxicity.
| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |
| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | |
| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% |
| Conjugate | Payload | In Vitro Cytotoxicity (- 8 Gy X-ray) | In Vitro Cytotoxicity (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |
| mAb-DMBA-SIL-MMAE | MMAE | - | - | 70-fold | |
| Alb-DMBA-SIL-DOX | DOX | IC50 >10 µM | IC50 restored to level of free drug | ~100-fold |
Experimental Protocols
While detailed, step-by-step protocols with precise molar quantities and yields for the synthesis of the Dmba-sil linker intermediates are not extensively detailed in publicly available literature, the following represents a generalized methodology based on published synthetic schemes.
Synthesis of DMBA-SIL Intermediate
-
Chloroformate Formation: 3,5-dimethoxybenzyl alcohol is reacted with a phosgene equivalent (e.g., triphosgene) in an anhydrous aprotic solvent, such as dichloromethane (DCM), in the presence of a base (e.g., pyridine) at a controlled temperature (typically 0 °C to room temperature).
-
Urea Linkage Formation: The resulting chloroformate is then reacted with a pre-synthesized self-immolative aniline linker in a suitable solvent like DCM or dimethylformamide (DMF) to yield the DMBA-SIL intermediate.
Activation of DMBA-SIL Intermediate with bis(4-Nitrophenyl) Carbonate
-
The DMBA-SIL intermediate is dissolved in an anhydrous polar aprotic solvent, such as DMF.
-
Bis(4-nitrophenyl) carbonate (typically 1.5-2.0 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (typically 2.0-3.0 equivalents), are added to the solution.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed with aqueous solutions to remove the base and byproducts. The activated linker is then purified, often by column chromatography.
Conjugation of Payload (e.g., MMAE) to Activated DMBA-SIL Linker
-
The purified, activated DMBA-SIL linker is dissolved in an anhydrous polar aprotic solvent like DMF.
-
The cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) and a base (e.g., DIPEA) are added to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The final Dmba-sil linker-payload conjugate is purified by chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
Experimental Workflow for Dmba-sil Linker Synthesis and Conjugation
Caption: Synthetic workflow for the Dmba-sil linker and ADC.
Targeted Signaling Pathway: EGFR Pathway
ADCs utilizing a Dmba-sil linker are often directed against cell surface receptors overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding and internalization, the ADC releases its payload, which then exerts its cytotoxic effect.
References
An In-depth Technical Guide to Radiation-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Traditional cleavable linkers rely on the differential conditions between the systemic circulation and the tumor microenvironment, such as lower pH or the presence of specific enzymes. However, these triggers can sometimes lead to premature drug release and off-target toxicity.
Radiation-cleavable linkers offer a novel and highly promising strategy for achieving spatiotemporally controlled drug release. By leveraging external stimuli like X-rays or gamma rays, which can be precisely focused on the tumor tissue, these linkers enable the localized activation of the cytotoxic payload. This approach not only enhances the therapeutic index by minimizing systemic exposure but also has the potential to synergize with radiation therapy, a cornerstone of cancer treatment. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with radiation-cleavable linkers for ADCs.
Core Concepts and Mechanisms of Action
The fundamental principle behind radiation-cleavable linkers is the use of ionizing radiation to induce a chemical transformation that leads to the cleavage of the linker and subsequent release of the drug. The primary mechanisms involve the generation of reactive species from the radiolysis of water, namely hydroxyl radicals (•OH) and hydrated electrons (e⁻aq).
Hydroxyl Radical-Mediated Cleavage: The Case of Dimethoxybenzyl Alcohol (DMBA)
One of the well-studied radiation-cleavable moieties is 3,5-dimethoxybenzyl alcohol (DMBA).[1] The cleavage mechanism is initiated by the reaction of a hydroxyl radical with the DMBA group, leading to a radical hydroxylation. This is followed by a 1,4- or 1,6-elimination reaction, which triggers a self-immolative cascade, ultimately liberating the payload.[1][2] This process is notably accelerated under hypoxic conditions, a common feature of the tumor microenvironment.[1][2]
Below is a diagram illustrating the cleavage cascade of a DMBA-based linker.
Hydrated Electron-Mediated Cleavage: Quaternary Ammonium Groups
A more recent advancement in radiation-cleavable chemistry involves the use of quaternary ammonium groups as masking moieties. These groups can be efficiently cleaved by hydrated electrons generated during water radiolysis. This cleavage results in the formation of a tertiary amine, which can either be the active drug itself or can trigger a subsequent 1,6-elimination to release a separate payload.
The following diagram depicts the general workflow for the activation of a prodrug with a quaternary ammonium-based radiation-cleavable linker.
References
Principles of Self-Immolative Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted drug delivery, particularly within the domain of antibody-drug conjugates (ADCs), self-immolative linkers have emerged as a critical technology for enhancing therapeutic efficacy and safety. These intelligent molecular constructs are engineered to remain stable in systemic circulation and subsequently undergo a triggered, rapid, and spontaneous fragmentation cascade within the target cell, leading to the release of an unmodified, active drug payload.[1][2] This guide provides a comprehensive technical overview of the core principles, mechanisms, quantitative performance, and experimental evaluation of self-immolative linkers.
Core Principles and Mechanisms of Action
The fundamental concept of a self-immolative linker is a molecular "domino effect"—an intramolecular cascade of reactions initiated by a single, specific cleavage event.[1] This trigger, often an enzymatic reaction or a change in the local microenvironment (e.g., pH or redox potential), unmasks a reactive functional group that initiates a series of electronic rearrangements, culminating in the liberation of the drug. The two primary mechanisms governing this process are elimination reactions and intramolecular cyclization.
Elimination-Based Self-Immolation
A significant number of self-immolative linkers operate through an electronic cascade mechanism, most notably 1,6-elimination.[1] These systems typically incorporate an aromatic core, such as p-aminobenzyl alcohol (PABA), where an electron-donating group (like a hydroxyl or amino group) is positioned para to a benzylic position to which the drug is attached.[2] The initial enzymatic or chemical cleavage of a trigger moiety unmasks the electron-donating group, initiating an electronic cascade through the aromatic ring that results in the cleavage of the bond holding the drug.
Cyclization-Based Self-Immolation
Another major class of self-immolative linkers operates through intramolecular cyclization. In these systems, the cleavage of a trigger group exposes a nucleophile that attacks an electrophilic site within the linker, forming a cyclic intermediate (typically a 5- or 6-membered ring). This cyclization event positions the drug-containing moiety as a good leaving group, leading to its release.
Quantitative Data on Linker Performance
The performance of a self-immolative linker is primarily assessed by its stability in circulation (plasma half-life) and its rate of drug release upon encountering the specific trigger. The following tables summarize representative quantitative data for various self-immolative linker systems.
Table 1: Stability and Release Rates of Common Self-Immolative Linkers
| Linker System | Trigger | Stability (t1/2 in buffer/plasma) | Release Rate (upon trigger) | Reference(s) |
| p-Aminobenzyl Carbamate (PABC) | Cathepsin B, β-glucuronidase, Trypsin | ~40 hours (pH 6.9, 25°C) | Rapid | |
| Light-responsive (PC4AP) | Light (365 nm) | Stable at pH 7.4 | 80% release in 24h at pH 5.4 after irradiation | |
| m-Amide PABC | Cathepsin B | Significantly improved mouse serum stability over standard PABC | Efficient cleavage | |
| Thiol-cleavable (TVK-based) | 5 mM Glutathione | Stable in the presence of amines | Quantitative release within 1 hour | |
| Val-Cit-PABC | Cathepsin B | High plasma stability (t1/2 in mice: 6.0 days, monkeys: 9.6 days) | Efficient cleavage | |
| OHPAS Linker | Arylsulfatase | Stable in mouse and human plasma | - |
Table 2: Half-life of Antibody-Drug Conjugates with Self-Immolative Linkers in Plasma
| ADC | Linker Type | Species | Plasma Half-life (t1/2) | Reference(s) |
| n501-MMAE | Val-Cit-PABC | Wild-type mice | 1.68 ± 0.11 h | |
| n501-αHSA-MMAE | Val-Cit-PABC | Wild-type mice | 16.99 ± 1.86 h | |
| n501-MMAE | Val-Cit-PABC | BxPC-3 xenograft mice | 2.69 ± 0.59 h | |
| n501-αHSA-MMAE | Val-Cit-PABC | BxPC-3 xenograft mice | 12.2 ± 0.87 h | |
| Trastuzumab-vc-MMAE | Val-Cit-PABC | CD1 mouse | High degree of linker proteolysis | |
| Trastuzumab-vc-MMAE | Val-Cit-PABC | Rat | Less proteolysis than in mouse | |
| Trastuzumab-vc-MMAE | Val-Cit-PABC | Human | Stable | |
| Trastuzumab-vc-MMAE | Val-Cit-PABC | Cynomolgus monkey | Stable |
Experimental Protocols
The development and validation of self-immolative linkers necessitate a series of rigorous experiments. The following sections provide detailed methodologies for key assays.
Synthesis of a p-Aminobenzyl Alcohol (PABA)-based Linker
This protocol describes a general synthesis route for a PABA-based self-immolative linker.
Materials:
-
p-Aminobenzyl alcohol (PABA)
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
p-Dioxane
-
Deionized water
-
2-Chlorotrityl chloride polystyrene resin
-
Dry Tetrahydrofuran (THF)
-
Dry Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Protection of p-Aminobenzyl Alcohol:
-
Dissolve p-aminobenzyl alcohol in p-dioxane.
-
Add a solution of Fmoc-OSu in p-dioxane dropwise to the PABA solution.
-
Stir the reaction mixture for 48 hours at room temperature.
-
Add deionized water to precipitate the product, Fmoc-p-aminobenzyl alcohol (Fmoc-PABA).
-
Isolate the product by filtration and wash thoroughly with deionized water.
-
-
Loading onto Solid Support:
-
Add the synthesized Fmoc-PABA to 2-chlorotrityl chloride polystyrene resin in dry THF.
-
Add dry pyridine to the mixture.
-
Heat the suspension at 60°C for 16 hours under an argon atmosphere.
-
Filter the resin and wash sequentially with a DCM/MeOH/DIPEA mixture, DCM, and Dimethylformamide (DMF), followed by a final wash with DCM.
-
Dry the resin under high vacuum.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Perform solid-phase peptide synthesis using the Fmoc strategy, starting with the pre-loaded Fmoc-PABA resin.
-
Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt as activating agents on an automated peptide synthesizer.
-
-
Cleavage from Resin:
-
Cleave the synthesized peptide-linker construct from the resin using a solution of TFA.
-
In Vitro Stability and Release Kinetics Assay
This assay evaluates the stability of the linker-drug conjugate in biological media and its cleavage upon exposure to a specific trigger.
Materials:
-
Linker-drug conjugate
-
Human plasma or Phosphate-Buffered Saline (PBS)
-
Triggering agent (e.g., purified Cathepsin B, Glutathione)
-
HPLC or LC-MS system
Procedure:
-
Stability Assay:
-
Incubate the linker-drug conjugate in human plasma or PBS at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Release Assay:
-
Incubate the linker-drug conjugate with the specific trigger in an appropriate buffer at 37°C.
-
Collect aliquots at various time points.
-
-
Analysis:
-
Analyze the collected samples by HPLC or LC-MS to quantify the amount of intact conjugate and the released drug over time.
-
Calculate the half-life (t1/2) of the conjugate in the stability assay and the rate of drug release from the kinetic data.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the potency and specificity of an ADC by measuring its effect on the viability of cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, non-targeted control conjugate, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control conjugate, and free drug in complete culture medium.
-
Treat the cells with the serially diluted compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a set period (e.g., 72-96 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
ELISA for ADC Catabolite Quantification
This assay can be used to measure the amount of drug-linker catabolite released from an ADC within cells.
Materials:
-
ADC-treated cells and culture medium
-
Anti-payload antibody (e.g., anti-maytansinoid antibody)
-
Biotinylated anti-payload antibody
-
Immobilized payload-protein conjugate (e.g., BSA-maytansinoid)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the immobilized payload-protein conjugate and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
-
Competitive Binding:
-
Add standards of the known catabolite and the cell lysates or culture media samples to the wells.
-
Add the biotinylated anti-payload antibody to all wells. During this incubation, the catabolite in the sample will compete with the immobilized payload for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again and add TMB substrate.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of catabolite in the sample.
-
-
Quantification:
-
Generate a standard curve using the known concentrations of the catabolite and determine the concentration of the catabolite in the samples.
-
Conclusion
Self-immolative linkers are a sophisticated and indispensable component in the design of targeted drug delivery systems. Their ability to provide stable drug conjugation in circulation while enabling rapid and complete payload release at the target site significantly enhances the therapeutic index of potent drugs. A thorough understanding of their underlying mechanisms, coupled with rigorous quantitative evaluation and standardized experimental protocols, is paramount for the successful development of next-generation targeted therapies. This guide provides a foundational framework for researchers and drug developers to navigate the principles and practices of self-immolative linker technology.
References
An In-Depth Technical Guide to Externally-Activated Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Externally-activated cleavable linkers are critical components in the design of advanced drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to selectively release their therapeutic payload upon encountering a specific external trigger. This targeted release mechanism enhances the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing off-target toxicity. This guide provides a comprehensive overview of the core types of externally-activated cleavable linkers, their mechanisms of action, quantitative data on their performance, and detailed experimental protocols.
Core Concepts of Externally-Activated Cleavable Linkers
The fundamental principle behind externally-activated cleavable linkers is the incorporation of a labile bond that breaks under specific, externally applied conditions. These conditions are chosen to be unique to the target environment, such as a tumor, or are applied in a spatially controlled manner. The choice of linker and activation strategy is dictated by the biological context of the target and the chemical nature of the payload.
I. Types of Externally-Activated Cleavable Linkers
Externally-activated cleavable linkers can be broadly categorized based on the nature of the external stimulus required for their cleavage.
Enzyme-Cleavable Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the tumor microenvironment or within specific cellular compartments like lysosomes.[1]
-
Mechanism: Upon internalization of the drug conjugate into the target cell, it is trafficked to lysosomes where proteases, such as Cathepsin B, recognize and cleave a specific peptide sequence within the linker.[2] This cleavage initiates the release of the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide is a widely used motif for Cathepsin B-mediated cleavage.[3]
pH-Sensitive Linkers
pH-sensitive linkers exploit the lower pH of the tumor microenvironment (pH 6.5-6.9) or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4]
-
Mechanism: These linkers, most commonly hydrazones, contain acid-labile bonds that are hydrolyzed under acidic conditions.[5] This hydrolysis leads to the cleavage of the linker and the release of the drug. The stability of hydrazone linkers can be tuned by altering their chemical structure.
Redox-Sensitive Linkers
Redox-sensitive linkers are designed to be cleaved in response to the significant difference in redox potential between the extracellular and intracellular environments.
-
Mechanism: The cytoplasm has a much higher concentration of reducing agents, such as glutathione (GSH) (1-10 mM), compared to the bloodstream (~5 µM). Disulfide bonds are stable in the oxidizing environment of the blood but are readily reduced and cleaved in the cytoplasm, leading to payload release. Arylboronic acid-based linkers that are cleaved by reactive oxygen species (ROS), which are often elevated in cancer cells, are another example.
Light-Cleavable (Photocleavable) Linkers
These linkers incorporate a photolabile group that undergoes a chemical reaction and cleaves upon irradiation with light of a specific wavelength. This allows for precise spatiotemporal control over drug release.
-
Mechanism: Common photocleavable moieties include o-nitrobenzyl (ONB) and coumarin derivatives. Upon absorption of photons, these groups undergo an intramolecular rearrangement that leads to the cleavage of the linker and release of the payload. The choice of photolabile group determines the required wavelength and efficiency of cleavage.
Ultrasound-Activated Linkers
Ultrasound provides a non-invasive method to trigger drug release deep within tissues.
-
Mechanism: Ultrasound can trigger the cleavage of mechanosensitive linkers or generate localized hyperthermia or reactive oxygen species to cleave thermo-sensitive or ROS-sensitive linkers, respectively. For instance, thioketal linkers are known to be cleaved by ROS generated by ultrasound.
Thermo-Sensitive Linkers
These linkers are designed to release their payload in response to a localized increase in temperature (hyperthermia).
-
Mechanism: A common strategy involves the use of the Diels-Alder cycloaddition reaction. A drug is conjugated to a diene via a dienophile, forming a thermally reversible cycloadduct. Upon heating, a retro-Diels-Alder reaction occurs, cleaving the linker and releasing the drug.
II. Data Presentation: Quantitative Comparison of Cleavable Linkers
The following tables summarize key quantitative data for different classes of externally-activated cleavable linkers, providing a basis for comparison and selection for specific applications.
Table 1: pH-Sensitive Linker Stability
| Linker Type | Specific Linker Example | Condition | Half-life (t1/2) | Reference |
| Hydrazone | Phenylketone-derived | Human and Mouse Plasma (pH 7.4) | ~2 days | |
| Hydrazone | AcBut | Human Plasma (pH 7.4) | 12.3 days | |
| Hydrazone | General Hydrazone | In vitro (pH 7.4) | 183 hours | |
| Hydrazone | General Hydrazone | In vitro (pH 5.0) | 4.4 hours | |
| Acyl Hydrazone | - | Deuterated Buffer (pH 7.0) | 170 hours | |
| Acyl Hydrazone | - | Deuterated Buffer (pH 5.0) | 0.8 hours |
Table 2: Redox-Sensitive Linker Stability
| Linker Type | Condition | Cleavage Time/Half-life | Reference |
| Unsubstituted Disulfide | 0.5 mM DTT in PBS | < 10 min (full cleavage) | |
| Mono-substituted Disulfide | 0.5 mM DTT in PBS | > 45 min (for cleavage) | |
| Di-substituted Disulfide | 0.5 mM DTT in PBS | > 45 min (for cleavage) | |
| Unsubstituted Disulfide | K562 cell culture | 80% release in 20 hours | |
| Arylboronic Acid | 10 equiv. H2O2, 37°C | Significant release over 20 hours | |
| Arylboronic Acid | Human and Mouse Plasma, 37°C | Highly stable for 10 days |
Table 3: Light-Cleavable Linker Efficiency
| Linker Type | Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes | Reference |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters. | |
| o-Nitrobenzyl (ONB) | Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB. | |
| o-Nitrobenzyl (ONB) | α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. | |
| Coumarin | 7-(diethylamino)coumarin-4-methyl | 400-450 | 0.25 | Cleaves via non-invasive blue light, beneficial for applications involving living cells. |
Table 4: Ultrasound-Activated Linker Release
| Linker/Carrier Type | Ultrasound Parameters | Drug Release | Reference |
| Folate-targeted Pluronic P105 micelles | 70 kHz, 5.4 W/cm² | 14% release | |
| Pluronic P105 micelles | 20 kHz, 0.05 W/cm² | 10% release | |
| Pluronic P105 micelles | 67 kHz, 2.4 W/cm² | 10% release | |
| Pluronic P105 micelles | 1 MHz, 7.2 W/cm² | 10% release |
Table 5: Thermo-Sensitive Linker Release
| Linker/Carrier Type | Temperature | Drug Release | Reference |
| DPPC:DSPC:DSPE-PEG2000 Liposomes | 41-42°C | Optimal release | |
| DPPC:MSPC:DSPE-PEG2000 Liposomes | >41-42°C | Optimal release | |
| mPEG-PA-PLL20 Hydrogel | pH 6.8, 24h | 100.3 ± 12.1% |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and cleavage of externally-activated linkers.
Protocol 1: Synthesis of Mc-Val-Cit-PABC-PNP (a Precursor for an Enzyme-Cleavable Linker)
This protocol describes the synthesis of a maleimide-containing Val-Cit-PABC linker activated with p-nitrophenyl (PNP) for subsequent conjugation to a payload.
Materials:
-
Fmoc-Val-OH
-
N-hydroxysuccinimide (NHS)
-
EDC.HCl
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Piperidine
-
Bis(4-nitrophenyl) carbonate
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Synthesis of Fmoc-Val-OSu:
-
Dissolve Fmoc-Val-OH (1.0 eq.) and N-hydroxysuccinimide (1.3 eq.) in a mixture of DCM and THF.
-
Separately, dissolve EDC.HCl (1.2 eq.) in DCM and cool to 0-5°C.
-
Add the EDC.HCl solution to the Fmoc-Val-OH/NHS solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate Fmoc-Val-OSu.
-
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Prepare a solution of Fmoc-Cit-PABOH in DMF.
-
Add piperidine (5.0 eq.) to remove the Fmoc protecting group and stir for 5 hours at room temperature.
-
Remove excess DMF and piperidine under reduced pressure.
-
Dissolve the resulting residue in DMF.
-
Add a solution of Fmoc-Val-OSu in DMF and stir until the coupling is complete.
-
Purify the product to obtain Fmoc-Val-Cit-PABOH.
-
-
Synthesis of mc-Val-Cit-PABC-PNP:
-
Dissolve mc-Val-Cit-PABOH (1 eq.) and bis(4-nitrophenyl) carbonate (1.87 eq.) in DMF at 20°C.
-
Add N,N-diisopropylethylamine (1.75 eq.) and stir the reaction mixture.
-
Monitor the reaction for completion and then purify the final product, mc-Val-Cit-PABC-PNP.
-
Protocol 2: Conjugation of MMAE to an IgG Antibody using a Val-Cit Linker (Cysteine-based conjugation)
This protocol outlines the steps for conjugating the cytotoxic payload MMAE to an antibody via a cleavable Val-Cit linker targeting cysteine residues.
Materials:
-
IgG antibody in PBS
-
Maleimide-activated VC-PAB-MMAE
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification columns (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in the reaction buffer.
-
Add the reducing agent to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for a specified time (e.g., 90 minutes) to generate free thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the maleimide-activated VC-PAB-MMAE to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour) to allow the maleimide group to react with the free thiols on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting or size-exclusion chromatography column.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 3: Cathepsin B Cleavage Assay (Fluorometric)
This protocol describes a fluorometric assay to evaluate the cleavage of a peptide linker by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (for negative control)
-
Fluorogenic peptide linker substrate (e.g., Z-Arg-Arg-AMC) or the linker-payload conjugate of interest
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation:
-
Prepare a solution of Cathepsin B in an activation buffer (e.g., 25 mM MES, 2 mM DTT, pH 5.0) and incubate for 15 minutes at 37°C.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the fluorogenic substrate or the linker-payload conjugate to the wells.
-
For negative control wells, pre-incubate the activated Cathepsin B with an inhibitor before adding the substrate.
-
Initiate the reaction by adding the activated Cathepsin B to the wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the rate of cleavage from the slope of the fluorescence versus time plot.
-
For kinetic studies, perform the assay with varying substrate concentrations to determine the Michaelis-Menten parameters (Km and Vmax).
-
Protocol 4: Photocleavage Assay for an o-Nitrobenzyl Linker
This protocol details a method to quantify the light-induced cleavage of an o-nitrobenzyl linker.
Materials:
-
o-Nitrobenzyl linker-conjugate
-
Aqueous buffer or organic solvent
-
UV lamp with a specific wavelength (e.g., 365 nm)
-
HPLC system with a UV detector
-
Quartz cuvette or HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of the o-nitrobenzyl linker-conjugate in a suitable solvent at a known concentration.
-
-
Irradiation:
-
Transfer the solution to a quartz cuvette or HPLC vial.
-
Irradiate the sample with a UV lamp at 365 nm for specific time intervals.
-
-
Analysis:
-
After each irradiation interval, analyze the sample using HPLC.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the cleavage products.
-
-
Data Analysis:
-
Plot the concentration of the remaining linker-conjugate as a function of irradiation time.
-
Determine the cleavage kinetics, such as the rate constant and half-life of the photocleavage reaction.
-
Protocol 5: Ultrasound-Triggered Drug Release Assay
This protocol describes a general method for evaluating drug release from ultrasound-sensitive nanocarriers.
Materials:
-
Drug-loaded ultrasound-sensitive nanoparticles (e.g., micelles or liposomes)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Ultrasound transducer
-
Dialysis membrane or centrifugal filter devices
-
Method for quantifying the released drug (e.g., fluorescence spectroscopy or HPLC)
Procedure:
-
Sample Preparation:
-
Prepare a suspension of the drug-loaded nanoparticles in the desired buffer.
-
-
Ultrasound Application:
-
Place the nanoparticle suspension in a suitable container and immerse it in a water bath.
-
Position the ultrasound transducer at a fixed distance from the sample.
-
Apply ultrasound at a specific frequency and power for defined periods.
-
-
Separation of Released Drug:
-
After sonication, separate the released drug from the nanoparticles using a dialysis membrane or by centrifugation with a filter device.
-
-
Quantification:
-
Quantify the amount of drug in the filtrate or dialysate using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the percentage of drug released as a function of ultrasound exposure time and parameters.
-
IV. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to externally-activated cleavable linkers.
Diagram 1: Intracellular Trafficking and Payload Release of an Antibody-Drug Conjugate (ADC)
Caption: Intracellular trafficking pathway of an ADC leading to payload release and cell death.
Diagram 2: General Mechanism of Externally-Activated Linker Cleavage
Caption: Overview of different external stimuli triggering the cleavage of linkers.
Diagram 3: Experimental Workflow for ADC Synthesis and In Vitro Evaluation
Caption: A typical experimental workflow for the synthesis and in vitro testing of an ADC.
Conclusion
Externally-activated cleavable linkers are a cornerstone of modern targeted drug delivery, enabling the development of more effective and less toxic therapeutics. The choice of linker and activation strategy is a critical design parameter that must be tailored to the specific application. This guide has provided a comprehensive overview of the major classes of externally-activated cleavable linkers, their mechanisms of action, comparative quantitative data, and detailed experimental protocols to aid researchers and drug development professionals in this dynamic field. The continued innovation in linker technology will undoubtedly lead to the next generation of precision medicines.
References
- 1. DSpace [repository.aus.edu]
- 2. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 5.3. Drawing Reaction Mechanisms – Introduction to Organic Chemistry [saskoer.ca]
A Technical Guide to Dmba-sil-pnp for Localized Cytotoxic Payload Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 3,5-Dimethoxybenzyl alcohol-self-immolative linker (Dmba-sil) platform, a promising strategy for the localized and controlled release of cytotoxic payloads. While the query specified "Dmba-sil-pnp," the core technology predominantly described in the literature utilizes a maleimide (Mal) anchor for conjugation, with p-nitrophenyl (PNP) carbonate often employed as an activating agent during synthesis. This guide will focus on the well-documented Dmba-sil-Mal system, elucidating its mechanism of action, providing detailed experimental protocols, and presenting quantitative data to support its efficacy.
Core Concept: Radiation-Induced Payload Release
The Dmba-sil-Mal linker is an innovative, cleavable system designed to release its conjugated cytotoxic payload upon exposure to X-ray irradiation. This approach offers precise spatial and temporal control over drug activation, a significant advantage aimed at minimizing the off-target toxicities often associated with conventional chemotherapy and antibody-drug conjugates (ADCs). The system's efficacy hinges on its key components:
-
3,5-Dimethoxybenzyl alcohol (DMBA): This moiety functions as the radiation-activated trigger. X-ray irradiation of aqueous environments, such as biological tissues, generates highly reactive hydroxyl radicals. The DMBA group reacts with these radicals, initiating an electronic cascade that leads to its cleavage.[1]
-
Self-Immolative Linker (SIL): Acting as a bridge, the SIL connects the DMBA trigger to the cytotoxic drug. Once the DMBA is cleaved, the self-immolative nature of this linker facilitates a spontaneous fragmentation, leading to the release of the unmodified, active payload.[1]
-
Maleimide (Mal): This reactive group serves as an anchor for conjugating the entire linker-payload construct to a delivery vehicle, such as an antibody or albumin, typically through a stable thioether bond with cysteine residues.[2]
The localized release of the payload is particularly effective in hypoxic tumor microenvironments. Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to radiation therapy.[2][3] However, the Dmba-sil-Mal system demonstrates enhanced payload release under hypoxic conditions, suggesting a synergistic potential with radiotherapy.
Mechanism of Action: A Step-by-Step Cascade
The release of the cytotoxic payload from a Dmba-sil-Mal conjugate is a multi-step process initiated by ionizing radiation:
-
Hydroxyl Radical Generation: X-ray irradiation of the tumor microenvironment leads to the radiolysis of water molecules, generating reactive oxygen species (ROS), primarily hydroxyl radicals.
-
DMBA Activation: The DMBA moiety of the linker reacts with these hydroxyl radicals.
-
Electronic Cascade and Cleavage: This reaction initiates a 1,4- or 1,6-elimination reaction within the DMBA structure, leading to the cleavage of the trigger from the self-immolative linker.
-
Self-Immolation and Payload Release: The cleavage of the DMBA group triggers a rapid, spontaneous fragmentation of the self-immolative linker, which in turn liberates the active cytotoxic drug in the immediate vicinity of the target cells.
This entire process is designed to occur preferentially within the irradiated tumor tissue, thereby concentrating the therapeutic effect where it is most needed and sparing healthy tissues.
Quantitative Data on Payload Release and Cytotoxicity
The performance of the Dmba-sil-Mal linker has been evaluated with various cytotoxic payloads, most notably monomethyl auristatin E (MMAE) and doxorubicin (DOX). The following tables summarize key quantitative data from in vitro studies.
| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |
| Alb-DMBA-SIL-MMAE | MMAE | 52 ± 9% | |
| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | |
| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% |
| Conjugate/Drug | Cell Line | IC50 (- 8 Gy X-ray) | IC50 (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |
| Alb-DMBA-SIL-MMAE | 8505c ATC | >10 µM | ~10 nM | >2000-fold | |
| mAb-DMBA-SIL-MMAE | 8505c ATC | ~700 nM | ~10 nM | 70-fold | |
| Alb-DMBA-SIL-DOX | 8505c ATC | >10 µM | ~500 nM | >20-fold | |
| Parent MMAE | 8505c ATC | ~1 nM | ~1 nM | - | |
| Parent DOX | 8505c ATC | 94 nM | 94 nM | - |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of Dmba-sil-Mal conjugates. Below are representative protocols for key experimental procedures.
Synthesis of DMBA-SIL-Payload Conjugate
The synthesis of the drug-linker construct is a multi-step process:
-
Chloroformate Formation: 3,5-dimethyloxybenzyl alcohol is reacted with triphosgene to produce the corresponding chloroformate.
-
Urea Linkage Formation: The chloroformate is then reacted with a pre-synthesized self-immolative aniline linker to yield the DMBA-SIL intermediate.
-
Activation of the Linker: The benzylic alcohol on the DMBA-SIL intermediate is activated by reaction with bis(p-nitrophenyl) carbonate in the presence of a base like diisopropylethylamine to generate an activated carbonate. This is likely the "pnp" component referenced in the initial query.
-
Payload Conjugation: The activated carbonate is then reacted with the desired cytotoxic payload (e.g., MMAE or doxorubicin) to yield the final drug-linker construct.
Conjugation to a Delivery Vehicle (Antibody or Albumin)
The DMBA-SIL-Payload is conjugated to a targeting protein via a thiol-maleimide Michael addition reaction:
-
Reduction of Disulfide Bonds (for antibodies): For antibody conjugation, interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation Reaction: The maleimide group of the drug-linker construct is then reacted with the free thiol groups on the antibody or albumin.
-
Purification: The resulting antibody-drug conjugate (ADC) or albumin-drug conjugate is purified to remove unconjugated drug-linker and other reagents.
In Vitro Radiation-Induced Payload Release Assay
This assay quantifies the amount of payload released upon irradiation:
-
Sample Preparation: The drug-conjugate is prepared at a concentration of 50 µM in phosphate-buffered saline (PBS).
-
Degassing: To simulate hypoxic conditions, the solution is purged with an inert gas such as ultrapure-grade argon.
-
Irradiation: The solution is irradiated with a specific dose of X-rays (e.g., 8 Gy).
-
Analysis: The amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Cytotoxicity Assay
This assay measures the cytotoxic effect of the drug-conjugate on cancer cells:
-
Cell Seeding: Cancer cells (e.g., 8505c anaplastic thyroid cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the drug-conjugate, the parent drug, or a vehicle control.
-
Irradiation: One set of plates is irradiated with a specific dose of X-rays (e.g., 8 Gy), while a parallel set is not irradiated.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for the drug to exert its effect.
-
Viability Assessment: Cell viability is assessed using a suitable assay, such as a resazurin-based assay, to determine the half-maximal inhibitory concentration (IC50) for each condition.
Visualizations
Signaling Pathway for Payload Release
Caption: Mechanism of radiation-induced payload release from a DMBA-SIL conjugate.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the synthesis and in vitro evaluation of DMBA-SIL conjugates.
Applications and Future Directions
The Dmba-sil-Mal linker technology holds significant promise for enhancing the therapeutic window of potent cytotoxic agents. By enabling localized drug release, this platform has the potential to:
-
Improve the safety profile of ADCs: By minimizing exposure of healthy tissues to the cytotoxic payload, systemic toxicity can be significantly reduced.
-
Overcome drug resistance: The high concentration of the payload released directly at the tumor site may help to overcome resistance mechanisms.
-
Synergize with radiotherapy: The enhanced efficacy under hypoxic conditions and the use of a common therapeutic modality (radiation) suggest a powerful combination therapy approach.
Future research in this area will likely focus on optimizing the radiation-dosing schedules, exploring a broader range of cytotoxic payloads, and conducting in vivo studies to fully assess the efficacy and safety of this technology in preclinical models. The development of Dmba-sil-based conjugates represents a significant step forward in the design of next-generation, targeted cancer therapies.
References
Methodological & Application
Synthesis Protocol for Dmba-sil-pnp Activated Linkers: Application Notes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 3,5-Dimethoxybenzyl alcohol-self-immolative linker-p-nitrophenyl (Dmba-sil-pnp) activated linkers. These linkers are valuable tools in the field of drug delivery, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The Dmba moiety can serve as a trigger, while the self-immolative p-aminobenzyl alcohol (PABA) spacer ensures the efficient release of a conjugated payload upon activation. The terminal p-nitrophenyl carbonate group provides a reactive handle for conjugation to amine-containing drugs or other molecules.
Synthesis Overview
The synthesis of the this compound activated linker is a multi-step process that involves the preparation of two key intermediates: the Dmba-chloroformate and the p-aminobenzyl alcohol self-immolative linker. These intermediates are then coupled and subsequently activated to yield the final product.
Experimental Protocols
Part 1: Synthesis of 3,5-Dimethoxybenzyl chloroformate (Dmba-chloroformate)
This procedure outlines the conversion of 3,5-dimethoxybenzyl alcohol to its corresponding chloroformate using triphosgene.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3,5-Dimethoxybenzyl alcohol | 168.19 |
| Triphosgene | 296.75 |
| Anhydrous Toluene | - |
| Anhydrous Pyridine | 79.10 |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the cooled solution.
-
Add anhydrous pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the 3,5-dimethoxybenzyl chloroformate is typically used in the next step without purification.
Part 2: Synthesis of p-Aminobenzyl alcohol (PABA)
This protocol describes the reduction of p-nitrobenzyl alcohol to p-aminobenzyl alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| p-Nitrobenzyl alcohol | 153.14 |
| Sodium Borohydride (NaBH₄) | 37.83 |
| Activated Charcoal | - |
| Tetrahydrofuran (THF) | - |
| Water | - |
Procedure:
-
In a round-bottom flask, suspend p-nitrobenzyl alcohol (1 equivalent) and activated charcoal in a mixture of water and tetrahydrofuran (THF)[1].
-
Heat the mixture to 50-60 °C with stirring.
-
Carefully add sodium borohydride (NaBH₄) (typically 3-5 equivalents) portion-wise to the heated suspension. Be cautious as hydrogen gas will be evolved.
-
Continue stirring at 50-60 °C for 2-3 hours, monitoring the reaction by TLC[1].
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the charcoal.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-aminobenzyl alcohol.
Part 3: Synthesis of Dmba-sil Intermediate
This step involves the coupling of 3,5-dimethoxybenzyl chloroformate with p-aminobenzyl alcohol.
Materials:
| Reagent |
| 3,5-Dimethoxybenzyl chloroformate solution (from Part 1) |
| p-Aminobenzyl alcohol (from Part 2) |
| Anhydrous Dichloromethane (DCM) |
| N,N-Diisopropylethylamine (DIPEA) |
Procedure:
-
Dissolve p-aminobenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the freshly prepared solution of 3,5-dimethoxybenzyl chloroformate (1 equivalent) in toluene dropwise to the p-aminobenzyl alcohol solution.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Dmba-sil intermediate.
Part 4: Synthesis of this compound Activated Linker
This final step describes the activation of the Dmba-sil intermediate with bis(p-nitrophenyl) carbonate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Dmba-sil intermediate (from Part 3) | - |
| Bis(p-nitrophenyl) carbonate | 304.21 |
| Anhydrous Dimethylformamide (DMF) | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 |
| Diethyl ether | - |
Procedure:
-
Under an inert atmosphere, dissolve the Dmba-sil intermediate (1 equivalent) in anhydrous dimethylformamide (DMF)[2].
-
Add bis(p-nitrophenyl) carbonate (2 equivalents) to the solution[2].
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture[2].
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the this compound activated linker.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time |
| 1 | Chloroformate Formation | 3,5-Dimethoxybenzyl alcohol, Triphosgene, Pyridine | Toluene | 0 to RT | 4-5 hours |
| 2 | Reduction | p-Nitrobenzyl alcohol, NaBH₄ | H₂O/THF | 50-60 | 2-3 hours |
| 3 | Coupling | Dmba-chloroformate, p-Aminobenzyl alcohol, DIPEA | DCM | 0 to RT | Overnight |
| 4 | Activation | Dmba-sil intermediate, Bis(p-nitrophenyl) carbonate, DIPEA | DMF | RT | 1 hour |
Visualization of Synthesis and Workflow
Caption: Synthetic workflow for the this compound activated linker.
Caption: Conceptual signaling pathway for drug release.
References
Application Notes and Protocols for the Conjugation of Dmba-sil-pnp-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] This approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2] An ADC consists of three main components: a monoclonal antibody (mAb) for specific antigen targeting, a potent cytotoxic payload, and a chemical linker connecting the two.[1]
This document provides detailed protocols for the conjugation of a monoclonal antibody with the Dmba-sil-pnp-MMAE drug-linker system. This innovative system comprises:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it an ideal payload for targeted delivery.
-
This compound Linker: A specialized linker system.
-
Dmba (3,5-Dimethoxybenzyl Alcohol): Functions as a trigger that can be cleaved, in some variations, by radiation, allowing for localized payload release.
-
sil (Self-Immolative Linker): Connects the trigger to the payload, designed to release the drug upon cleavage of the trigger.
-
pnp (p-nitrophenyl): While the provided search results predominantly describe a maleimide (Mal) conjugation strategy, a p-nitrophenyl group can also serve as a reactive group for conjugation to the antibody. This protocol will focus on the well-documented maleimide-based thiol conjugation chemistry, which is a robust and common method for creating stable ADCs.
-
The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then form a stable thioether bond with the maleimide group of the drug-linker. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Comprehensive characterization of the final ADC product is crucial to ensure its safety, efficacy, and consistency.
Experimental Protocols
This section details the step-by-step methodology for the preparation, conjugation, purification, and characterization of a this compound-MMAE ADC.
Antibody Preparation and Buffer Exchange
Objective: To prepare the monoclonal antibody in a suitable buffer for the subsequent reduction and conjugation reactions.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette (e.g., 50 kDa MWCO)
Protocol:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS is necessary.
-
Perform the buffer exchange using a desalting column or by dialysis against PBS, pH 7.4.
-
Concentrate the antibody to a working concentration, typically between 2-10 mg/mL.
-
Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.
Antibody Reduction
Objective: To partially reduce the interchain disulfide bonds of the antibody to expose free thiol (-SH) groups for conjugation.
Materials:
-
Prepared antibody in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock)
Protocol:
-
Bring the antibody solution to room temperature.
-
Add a calculated amount of TCEP solution to the antibody solution. A common starting point is a 2.5 to 10-fold molar excess of TCEP per mole of antibody. The optimal ratio may need to be determined empirically for each antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately proceed to the conjugation step as the reduced antibody is not stable. Alternatively, remove excess TCEP using a spin filtration device (50 kDa MWCO) and wash the antibody with conjugation buffer (e.g., PBS with EDTA).
Drug-Linker Preparation and Conjugation
Objective: To covalently attach the this compound-MMAE drug-linker to the reduced antibody via a maleimide-thiol reaction.
Materials:
-
Reduced antibody solution
-
This compound-MMAE drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Just before use, dissolve the this compound-MMAE powder in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound-MMAE stock solution to the reduced antibody solution. The molar excess of the drug-linker relative to the antibody will influence the final DAR and should be optimized. A starting point is often a 5-10 fold molar excess of the drug-linker over the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
ADC Purification
Objective: To remove unconjugated drug-linker, reaction byproducts, and to isolate the purified ADC.
Materials:
-
Crude ADC reaction mixture
-
Desalting column or spin filtration device (50 kDa MWCO)
-
PBS, pH 7.4
Protocol:
-
Following the conjugation reaction, purify the ADC from unconjugated drug-linker and other small molecules.
-
This can be achieved using a desalting column equilibrated with PBS, pH 7.4, or by using a spin filtration device (50 kDa MWCO).
-
Collect the eluate containing the purified ADC.
-
Pool the purified ADC fractions and determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Store the purified ADC under appropriate conditions (e.g., 4°C or frozen at -80°C).
Characterization of the ADC
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC. High-Performance Liquid Chromatography (HPLC) based methods are commonly used.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its hydrophobicity. Different DAR species (e.g., DAR 0, 2, 4, 6, 8) will separate, with higher DAR species eluting later.
Illustrative HIC-HPLC Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Column | HIC column suitable for ADC analysis | Separation based on hydrophobicity |
| Mobile Phase A | High salt buffer (e.g., sodium phosphate with ammonium sulfate) | Promotes hydrophobic interaction |
| Mobile Phase B | Low salt buffer (e.g., sodium phosphate) | Elution of bound species |
| Gradient | Linear gradient from high salt to low salt | A decreasing salt gradient weakens hydrophobic interactions, leading to elution. |
| Detection | UV at 280 nm (for protein) and 248 nm (for MMAE) | Dual wavelength detection allows for confirmation of drug conjugation. |
Data Analysis: The average DAR is calculated from the peak areas of the different ADC species in the chromatogram. The relative peak area of each species is multiplied by its corresponding drug load, and the sum of these values is divided by the sum of all peak areas.
Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments).
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC, while fragments will elute later.
Illustrative SEC-HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | SEC column suitable for protein analysis |
| Mobile Phase | Isocratic elution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) |
| Detection | UV at 280 nm |
Acceptance Criteria:
| Parameter | Specification | Rationale |
|---|
| Aggregate & Fragment Content | < 5% Aggregates | Measures the amount of high molecular weight species (aggregates) or low molecular weight species (fragments), which can affect efficacy and immunogenicity. |
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the overall purity of the ADC.
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. It can be used to determine the average DAR based on the relative peak areas of the light and heavy chain species after reduction of the ADC.
Protocol:
-
Incubate the ADC sample (1 mg/mL) with 50 mM DTT at 37°C for 30 minutes to reduce the disulfide bonds.
-
Analyze the reduced sample by RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound-MMAE to a monoclonal antibody.
Mechanism of Action
Caption: Proposed mechanism of action for an MMAE-based Antibody-Drug Conjugate.
References
Application Notes and Protocols for the Construction of Dmba-sil-Mal Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and mechanism of payload release.[1]
This document provides a detailed guide to the construction and characterization of an Antibody-Drug Conjugate utilizing the innovative Dmba-sil-Mal drug-linker system. This system incorporates a 3,5-dimethoxybenzyl alcohol (Dmba) moiety as a radiation-responsive element, a self-immolative linker (sil), and a maleimide (Mal) group for antibody conjugation.[1][2] The cytotoxic payload is typically a potent anti-cancer drug such as monomethyl auristatin E (MMAE).[3][4] The maleimide group facilitates covalent attachment to free thiol groups on the antibody, which are commonly generated by the reduction of interchain disulfide bonds.
The key feature of the Dmba-sil linker is its ability to be cleaved upon exposure to ionizing radiation, such as X-rays. This offers a unique strategy for localized payload release, potentially enhancing the anti-tumor efficacy of the ADC when used in combination with radiotherapy.
Principle of the Method
The construction of an ADC with a Dmba-sil-Mal linker involves a sequential two-step process:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Conjugation: The maleimide group of the Dmba-sil-Mal-payload linker reacts with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond. This step covalently attaches the drug-linker to the antibody.
Following conjugation, the resulting ADC is purified to remove any unconjugated drug-linker and other reaction components. The purified ADC is then extensively characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation state.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA), degassed
-
Spin filtration devices (50 kDa MWCO)
Procedure:
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to mAb will need to be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8). A starting point is a 2.5-fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Remove the excess TCEP using a spin filtration device (50 kDa MWCO).
-
Wash the antibody solution multiple times with degassed conjugation buffer to ensure complete removal of the reducing agent.
-
Immediately proceed to the conjugation step.
Protocol 2: Conjugation of Dmba-sil-Mal-Payload to Reduced Antibody
This protocol details the conjugation of the drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Dmba-sil-Mal-payload (e.g., Dmba-sil-Mal-MMAE)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA), degassed
Procedure:
-
Immediately after reduction and purification, determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Dissolve the Dmba-sil-Mal-payload in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the Dmba-sil-Mal-payload stock solution to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR. A molar excess of the drug-linker (e.g., 1.5-fold excess per thiol) is typically used.
-
Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) The reaction can be quenched by adding an excess of N-acetylcysteine.
-
Purify the ADC from unconjugated drug-linker and reaction byproducts using a spin filtration device (50 kDa MWCO) or other suitable chromatography methods (e.g., size-exclusion chromatography).
-
The purified ADC should be stored at 2-8°C.
Protocol 3: Characterization of the ADC
This section provides protocols for the characterization of the purified ADC.
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC separates ADC species based on hydrophobicity. Since the payload is hydrophobic, species with a higher DAR will be more hydrophobic and elute later.
Materials:
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Establish a gradient elution method to separate the different drug-loaded species (e.g., a linear gradient from 0% to 100% Mobile Phase B over 30 minutes).
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
The average DAR is calculated by integrating the peak areas for each species and weighting them by their DAR value.
B. Purity and DAR Confirmation by Reduced Reversed-Phase (RP)-HPLC
RP-HPLC can also be used to determine the DAR and assess the purity of the ADC after reduction of the antibody into its light and heavy chains.
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Dithiothreitol (DTT)
-
Purified ADC sample
Procedure:
-
Incubate the ADC sample (at ~1 mg/mL) with 50 mM DTT at 37°C for 30 minutes to reduce the interchain and intrachain disulfide bonds.
-
Inject the reduced ADC sample onto the RP-HPLC column.
-
Use a gradient elution to separate the light and heavy chains (e.g., a linear gradient from 20% to 80% Mobile Phase B over 30 minutes).
-
The unconjugated and conjugated light and heavy chains will be separated. The number of conjugated payloads per chain can be determined, and the overall DAR can be calculated.
C. Analysis of Aggregation by Size Exclusion Chromatography (SEC)-HPLC
SEC-HPLC separates molecules based on their size and is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.
Materials:
-
SEC-HPLC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Purified ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the purified ADC sample.
-
The SEC chromatogram will show a major peak for the monomeric ADC, with any smaller peaks eluting earlier representing aggregates and later peaks representing fragments.
-
The percentage of aggregates can be calculated by integrating the peak areas.
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of an ADC with a radiation-cleavable linker.
| Parameter | Typical Value | Method of Analysis |
| Antibody Reduction | ||
| Thiol-to-Antibody Ratio | 4-8 | Ellman's Assay |
| Conjugation | ||
| Average DAR | 3.5 - 4.0 | HIC-HPLC, RP-HPLC |
| Conjugation Efficiency | >90% | HIC-HPLC |
| Purification | ||
| Monomer Purity | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| Unconjugated Payload | <1% | RP-HPLC |
| Payload Release | ||
| MMAE Release (8 Gy X-ray) | 52 ± 9% | LC-MS |
| DOX Release (8 Gy X-ray) | 56 ± 4% | LC-MS |
Data is illustrative and may vary depending on the specific antibody, payload, and reaction conditions.
Visualizations
Dmba-sil-Mal ADC Construction Workflow
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DMBA-sil-PNP Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells.[1][2] The DMBA-sil-PNP ADC represents an innovative approach within this class, incorporating a specialized linker system designed for controlled payload release. This system consists of:
-
DMBA (3,5-Dimethoxybenzyl alcohol): This moiety acts as a radiation-activated trigger. Exposure to X-ray irradiation generates hydroxyl radicals, which in turn react with the DMBA group, initiating the cleavage process.[3]
-
sil (Self-Immolative Linker): This component serves as a bridge between the DMBA trigger and the cytotoxic payload. Following the cleavage of the DMBA group, the self-immolative nature of this linker ensures the spontaneous and efficient release of the unmodified, active drug.[3][4]
-
PNP (p-Nitrophenyl): While less common in publicly available literature than maleimide connectors, a p-nitrophenyl group can function as a leaving group in certain bioconjugation strategies. For the purpose of these notes, it is part of the linker system that ultimately releases the payload.
The cytotoxic payload, once released inside the target cell, induces cell death through mechanisms like tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for a suite of in vitro assays essential for the preclinical evaluation of this compound ADCs, focusing on their cytotoxicity, specificity, and mechanism of action.
Mechanism of Action
The cytotoxic effect of a this compound ADC is contingent upon the targeted delivery and subsequent release of its payload. The process is as follows:
-
Binding and Internalization: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Radiation-Induced Payload Release: The tumor site is exposed to a controlled dose of X-ray radiation. This irradiation generates hydroxyl radicals in the local microenvironment. The DMBA component of the linker reacts with these radicals, triggering a cascade that leads to the cleavage of the self-immolative linker. This results in the release of the active cytotoxic payload directly inside the cancer cell.
-
Cytotoxicity: The liberated payload then exerts its cell-killing effect. For instance, a payload like monomethyl auristatin E (MMAE) will bind to tubulin, disrupting the microtubule network. This interference with cellular machinery leads to cell cycle arrest, typically in the G2/M phase, and ultimately initiates programmed cell death (apoptosis).
A key advantage of this system is the spatial and temporal control over drug activation, which can significantly enhance the therapeutic window by maximizing tumor cell killing while minimizing damage to healthy tissues.
Experimental Protocols
A thorough in vitro evaluation of this compound ADCs requires a multi-faceted approach to characterize their efficacy and mechanism of action. Key assays include:
-
Target-Specific Cytotoxicity Assay: To determine the potency (IC50) and specificity of the ADC on antigen-positive versus antigen-negative cells.
-
Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells, a crucial mechanism for treating heterogeneous tumors.
Target-Specific Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC and unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
X-ray irradiator
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
In a 96-well plate, seed both Ag+ and Ag- cells at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.
-
-
ADC Preparation and Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug/ADC concentrations. Include untreated cells as a negative control.
-
-
Irradiation:
-
Expose one set of plates to a controlled dose of X-ray radiation (e.g., 8 Gy), which has been shown to be effective for cleaving DMBA linkers.
-
Keep a parallel set of plates non-irradiated to serve as a control for baseline cytotoxicity and linker stability.
-
-
Incubation:
-
Incubate all plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like MMAE).
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (% viability vs. log concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the payload, once released from the target Ag+ cells, to diffuse and kill neighboring Ag- cells.
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Materials from the MTT assay protocol
Procedure:
-
Cell Seeding (Co-culture):
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
As a control, seed a monoculture of GFP-Ag- cells at the same total cell density.
-
Allow cells to attach overnight.
-
-
ADC Treatment and Irradiation:
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the this compound ADC.
-
Expose the plates to the optimized dose of X-ray radiation.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADC
| Cell Line | Target Antigen | Treatment | Irradiation | IC50 (nM) |
| Cell Line A | Positive (Ag+) | This compound ADC | Yes | Value |
| Cell Line A | Positive (Ag+) | This compound ADC | No | Value |
| Cell Line A | Positive (Ag+) | Free Payload | N/A | Value |
| Cell Line B | Negative (Ag-) | This compound ADC | Yes | Value |
| Cell Line B | Negative (Ag-) | This compound ADC | No | Value |
Table 2: Bystander Effect of this compound ADC
| Culture Type | Treatment | Irradiation | % Viability of Ag- Cells |
| Co-culture (Ag+ & Ag-) | This compound ADC | Yes | Value |
| Monoculture (Ag-) | This compound ADC | Yes | Value |
| Co-culture (Ag+ & Ag-) | Untreated | Yes | 100% |
| Monoculture (Ag-) | Untreated | Yes | 100% |
Visualizations
Experimental Workflow
Signaling Pathway
References
Application Note: Quantitative LC-MS Analysis of Dmba-sil-pnp Payload Release from Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The stability of this linker in systemic circulation and its ability to efficiently release the payload at the target site are paramount for both the efficacy and safety of the therapeutic.[2][3]
This application note describes a detailed protocol for the quantification of payload release from an ADC utilizing a novel, radiation-cleavable linker system: the 3,5-dimethylbenzyl alcohol (DMBA) self-immolative linker (SIL).[4] This technology offers spatio-temporal control over drug activation, as the payload is released upon exposure to ionizing radiation, a common modality in cancer therapy. The ability to trigger payload release locally can potentially minimize off-target toxicities associated with premature drug release.
We present a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) based method for the quantitative analysis of the released payload from a model ADC constructed with a Dmba-sil-pnp linker. This method is crucial for preclinical studies, including pharmacokinetic analysis, stability assessments, and understanding the mechanism of action.
Principle of the Assay
The core of this method involves the controlled in vitro release of the payload from the ADC via X-ray irradiation. The DMBA moiety within the linker is designed to react with hydroxyl radicals generated during irradiation, initiating a self-immolative cascade that results in the cleavage and release of the active payload. Following irradiation, the sample is processed to precipitate the antibody and other proteins, isolating the released small molecule payload. The concentration of the released payload is then accurately quantified using a highly sensitive LC-MS/MS system.
Materials and Methods
Reagents and Materials
-
This compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Released payload analytical standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
High-performance liquid chromatography (HPLC) system (e.g., Agilent 1290 Infinity UHPLC)
-
Tandem mass spectrometer (e.g., SCIEX 7500+ system or Agilent 6550 Q-TOF)
-
X-ray irradiator (e.g., X-Rad320)
-
Centrifuge
-
Analytical balance
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the payload analytical standard and the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the payload standard stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, 80 ng/mL) from a separate weighing of the analytical standard.
-
Internal Standard Working Solution: Dilute the SIL-IS primary stock to a final concentration of 10 ng/mL in methanol.
Radiation-Induced Payload Release
-
Prepare the this compound ADC solution at a concentration of 50 µM in PBS.
-
To mimic hypoxic tumor conditions, purge the solution with ultrapure-grade argon for 15 minutes.
-
Expose the ADC solution to a controlled dose of X-ray irradiation (e.g., 2, 4, 8, and 16 Gy). Include a non-irradiated control (0 Gy).
-
Following irradiation, immediately place the samples on ice to quench any further reactions.
Sample Preparation for LC-MS Analysis
-
To a 50 µL aliquot of the irradiated ADC sample (or standard/QC sample), add 150 µL of cold methanol containing the internal standard (10 ng/mL). This step serves to precipitate the antibody and other proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases: Use 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.
-
Gradient Elution: Employ a suitable gradient to separate the payload from any potential interferences.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: LC-MS/MS Parameters for Payload Quantification
| Parameter | Value |
|---|---|
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Conditions | |
| Ionization Mode | Positive ESI |
| MRM Transition (Payload) | Specify precursor > product ions |
| MRM Transition (IS) | Specify precursor > product ions |
| Collision Energy | Optimize for specific payload |
| Dwell Time | 100 ms |
Table 2: Calibration Curve for Payload Standard
| Concentration (ng/mL) | Mean Peak Area Ratio (Payload/IS) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 0.1 (LLOQ) | 0.012 | 98.5 | 8.2 |
| 0.5 | 0.061 | 101.2 | 6.5 |
| 1.0 | 0.125 | 102.1 | 4.3 |
| 5.0 | 0.630 | 99.8 | 3.1 |
| 10.0 | 1.255 | 100.5 | 2.5 |
| 50.0 | 6.280 | 99.1 | 2.8 |
| 100.0 (ULOQ) | 12.510 | 100.8 | 3.5 |
Linear Range: 0.1 - 100 ng/mL, r² > 0.995
Table 3: Quantification of Radiation-Induced Payload Release
| Radiation Dose (Gy) | Mean Released Payload (ng/mL) | % of Total Payload Released | Standard Deviation |
|---|---|---|---|
| 0 (Control) | < LLOQ | 0 | - |
| 2 | 8.5 | 17.0 | 0.7 |
| 4 | 16.2 | 32.4 | 1.3 |
| 8 | 25.8 | 51.6 | 2.1 |
| 16 | 35.1 | 70.2 | 2.9 |
Visualizations
Caption: Experimental workflow for LC-MS quantification of payload release.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hpst.cz [hpst.cz]
- 4. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiation-Induced Cleavage of Dmba-sil Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the radiation-induced cleavage of 3,5-Dimethoxybenzyl alcohol self-immolative (Dmba-sil) linkers. This technology offers a promising approach for the spatially and temporally controlled release of therapeutic payloads, particularly in the context of antibody-drug conjugates (ADCs) for cancer therapy.[1][2]
Introduction
The Dmba-sil linker is a radiation-cleavable system designed for the targeted release of cytotoxic agents upon exposure to ionizing radiation, such as X-rays.[1] This strategy enhances the therapeutic window of potent drugs by minimizing off-target toxicity.[1][2] The core components of this system include the Dmba moiety, which acts as the radiation-sensitive trigger, a self-immolative linker that facilitates payload release, and a conjugation group, such as maleimide, for attachment to a targeting vehicle like an antibody.
The mechanism of cleavage is initiated by the generation of hydroxyl radicals from the radiolysis of water upon irradiation. These radicals react with the Dmba group, initiating a 1,4- or 1,6-elimination reaction that triggers the fragmentation of the self-immolative linker and subsequent release of the active drug. Notably, this cleavage process is more efficient under hypoxic conditions, which are often characteristic of the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data on the radiation-induced release of payloads from Dmba-sil linker conjugates.
Table 1: Radiation Dose-Dependent Release of Payloads from Albumin-Dmba-sil Conjugates
| Radiation Dose (Gy) | Alb-Dmba-sil-MMAE Release (%) | Alb-Dmba-sil-DOX Release (%) |
| 1 | ~10 | ~10 |
| 2 | ~20 | ~18 |
| 4 | ~35 | ~30 |
| 8 | 52 ± 9 | 50 ± 10 |
| 16 | ~60 | ~55 |
Data extracted from dose-response curves presented in literature.
Table 2: Effect of Oxygen on MMAE Release from Dmba-sil-MMAE at 8 Gy
| Condition | Oxygen Partial Pressure (atm) | MMAE Release (%) |
| Ambient Air | 0.21 | ~20 |
| Vacuum | 0.025 | ~45 |
| Argon Purge (Hypoxic) | 0.005 | >50 |
This data highlights the enhanced cleavage efficiency under hypoxic conditions.
Table 3: Cytotoxicity of MMAE Conjugates in 8505c Anaplastic Thyroid Cancer Cells
| Compound | Condition | IC50 (nM) | Fold Change in Cytotoxicity |
| MMAE | - | <1 | - |
| Alb-Dmba-sil-MMAE | No Irradiation | >1000 | >5700-fold lower than MMAE |
| Alb-Dmba-sil-MMAE | 8 Gy Irradiation | ~10 | ~40-fold lower than MMAE |
| mAb-Dmba-sil-MMAE | No Irradiation | ~700 | - |
| mAb-Dmba-sil-MMAE | 8 Gy Irradiation | ~10 | 70-fold increase |
These results demonstrate the effective "caging" of the cytotoxic payload and its reactivation upon irradiation.
Experimental Protocols
General Protocol for Radiation-Induced Cleavage of Dmba-sil Linker Conjugates
This protocol describes the general procedure for irradiating Dmba-sil linker-drug conjugates and quantifying the released payload.
Materials:
-
Dmba-sil linker-drug conjugate (e.g., Alb-Dmba-sil-MMAE, mAb-Dmba-sil-DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure-grade argon
-
X-ray irradiator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a solution of the Dmba-sil linker-drug conjugate at a concentration of 50-100 μM in PBS.
-
Degassing (for hypoxic conditions): To create a hypoxic environment, purge the solution with ultrapure-grade argon for at least 15 minutes immediately prior to irradiation. This step is crucial as cleavage efficiency is higher under hypoxic conditions.
-
Irradiation: Irradiate the sample with a specified dose of X-rays (e.g., 2, 4, 8, or 16 Gy) using a calibrated X-ray source. A non-irradiated sample should be maintained under the same conditions to serve as a negative control.
-
Analysis: Following irradiation, analyze the sample to quantify the amount of released payload. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS). The percentage of released drug is calculated by comparing the peak area of the free drug to the total drug (free and conjugated).
In Vitro Cytotoxicity Assay
This protocol outlines the procedure for assessing the radiation-dependent cytotoxicity of Dmba-sil linker-drug conjugates.
Materials:
-
Cancer cell line (e.g., 8505c)
-
Cell culture medium and supplements
-
Dmba-sil linker-drug conjugate
-
Free cytotoxic drug (for positive control)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
X-ray irradiator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Dmba-sil linker-drug conjugate, the free drug (positive control), and a vehicle control.
-
Irradiation: Immediately after adding the compounds, irradiate one set of plates with a clinically relevant dose of X-rays (e.g., 8 Gy). Keep a parallel set of plates non-irradiated.
-
Incubation: Incubate both the irradiated and non-irradiated plates for a period that allows for the observation of cytotoxic effects (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition by plotting cell viability against the logarithm of the drug concentration. This will allow for the quantification of the radiation-induced increase in cytotoxicity.
Visualizations
Caption: Mechanism of radiation-induced Dmba-sil linker cleavage.
Caption: General experimental workflow for Dmba-sil linker cleavage.
References
Application Notes and Protocols for Assessing Dmba-sil-pnp Antibody-Drug Conjugate (ADC) Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly impacting the ADC's efficacy and safety profile. Premature payload release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic efficacy.
This document provides detailed protocols for assessing the stability of ADCs utilizing a 3,5-Dimethoxybenzyl Alcohol (DMBA) self-immolative linker (SIL) system in human plasma. The DMBA-SIL linker is a radiation-cleavable system, offering spatial and temporal control over payload release. While the specific "pnp" moiety of the "Dmba-sil-pnp" linker is not extensively documented in publicly available literature, the protocols outlined here are based on the well-characterized DMBA-SIL platform, which typically employs a maleimide (Mal) group for conjugation to the antibody. These protocols can be adapted for ADCs with similar radiation-cleavable linkers.
The stability of a this compound ADC in human plasma is primarily assessed by quantifying the amount of payload that remains conjugated to the antibody over time under physiological conditions. Key analytical methods include liquid chromatography-mass spectrometry (LC-MS) based techniques to measure the drug-to-antibody ratio (DAR) and the concentration of released payload.
Key Stability Assessment Parameters
Several key parameters are evaluated to determine the stability of a this compound ADC in human plasma:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to one antibody. A decrease in DAR over time in plasma indicates linker cleavage and payload release.
-
Free Payload Concentration: The concentration of the unconjugated cytotoxic drug in the plasma. An increase in free payload concentration signifies linker instability.
-
ADC Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Metabolite Identification: Identification of degradation products of the linker and payload in plasma.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol describes a typical workflow for evaluating the stability of a this compound ADC in human plasma over time.
Materials:
-
This compound ADC
-
Pooled human plasma (from at least three donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Reduction agent (e.g., Dithiothreitol, DTT)
-
Alkylation agent (e.g., Iodoacetamide, IAM)
-
Protease (e.g., Trypsin, IdeS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (for released payload quantification)
Procedure:
-
ADC Incubation:
-
Thaw the pooled human plasma at 37°C.
-
Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture in a controlled environment at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 144 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Preparation for DAR Analysis (Intact or Subunit Mass Analysis):
-
Thaw the plasma aliquots on ice.
-
Immunoaffinity Capture: Add Protein A or Protein G magnetic beads to the plasma samples to capture the ADC. Incubate according to the bead manufacturer's instructions.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).
-
Neutralize the eluted ADC sample.
-
For subunit analysis, reduce the ADC using DTT to separate the light and heavy chains.
-
-
Sample Preparation for Released Payload Analysis:
-
Protein Precipitation: To the plasma aliquots, add a 3-fold excess of cold acetonitrile containing the internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
DAR Analysis:
-
Analyze the captured and eluted ADC samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
For intact mass analysis, use a size-exclusion chromatography (SEC) or reversed-phase (RP) column.
-
For subunit analysis, use an RP column.
-
Deconvolute the mass spectra to determine the relative abundance of different drug-loaded species and calculate the average DAR.
-
-
Released Payload Analysis:
-
Analyze the extracted supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the released payload.
-
Use a C18 reversed-phase column for separation.
-
-
Data Analysis:
-
Plot the average DAR as a function of time.
-
Quantify the concentration of the released payload at each time point using a standard curve.
-
Express the amount of released payload as a percentage of the total initial conjugated payload.
Protocol for Assessing ADC Aggregation
Method: Size Exclusion Chromatography (SEC-HPLC)
Procedure:
-
Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Dilute the plasma-incubated ADC samples (from the stability assay) to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20-50 µL) of the sample onto the SEC column.
-
Elute the sample isocratically.
-
Monitor the eluent using a UV detector at 280 nm.
-
Quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Drug-to-Antibody Ratio (DAR) of this compound ADC in Human Plasma Over Time
| Time (hours) | Average DAR (± SD) |
| 0 | 3.8 (± 0.1) |
| 6 | 3.7 (± 0.2) |
| 24 | 3.6 (± 0.1) |
| 48 | 3.5 (± 0.2) |
| 72 | 3.4 (± 0.2) |
| 96 | 3.3 (± 0.3) |
| 144 | 3.1 (± 0.3) |
Table 2: Quantification of Released Payload from this compound ADC in Human Plasma
| Time (hours) | Released Payload (ng/mL ± SD) | % Payload Released |
| 0 | < LLOQ | 0 |
| 6 | 5.2 (± 1.1) | 1.3 |
| 24 | 15.8 (± 2.5) | 4.0 |
| 48 | 28.4 (± 3.1) | 7.1 |
| 72 | 42.1 (± 4.5) | 10.5 |
| 96 | 55.9 (± 5.2) | 14.0 |
| 144 | 78.3 (± 6.8) | 19.6 |
| LLOQ: Lower Limit of Quantification |
Table 3: Aggregation of this compound ADC in Human Plasma
| Time (hours) | % Aggregate (± SD) |
| 0 | 1.2 (± 0.3) |
| 24 | 1.5 (± 0.4) |
| 72 | 2.1 (± 0.5) |
| 144 | 2.8 (± 0.6) |
Visualizations
Dmba-sil Linker Cleavage Mechanism
The DMBA-SIL linker is designed to be stable in systemic circulation and release its payload upon exposure to a trigger, such as X-ray irradiation.[1][2] The cleavage mechanism is initiated by the interaction of hydroxyl radicals, generated by the irradiation, with the DMBA moiety.[1] This leads to a 1,4- or 1,6-elimination reaction, triggering the self-immolation of the linker and subsequent release of the unmodified payload.[1]
Caption: Proposed cleavage mechanism of a this compound ADC.
Experimental Workflow for Plasma Stability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the stability of a this compound ADC in human plasma. This process involves incubation, sample preparation for different analytical endpoints, and analysis by LC-MS and SEC-HPLC.
Caption: Experimental workflow for assessing this compound ADC stability.
References
Application Notes and Protocols: In Vivo Efficacy of Radiation-Cleavable Dmba-sil-pnp ADCs in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Antibody-Drug Conjugates (ADCs) featuring the innovative Dmba-sil-pnp (3,5-dimethoxybenzyl alcohol self-immolative linker with a p-nitrophenyl carbonate) drug-linker platform. A closely related and well-documented iteration of this technology utilizes a maleimide (Mal) anchor for conjugation, referred to as DMBA-SIL-Mal. The principles and protocols outlined herein are largely applicable to this class of radiation-cleavable ADCs.[1][2][3][4]
The central innovation of this ADC platform is its capacity for spatiotemporal control over payload release. The DMBA moiety serves as a radiation-activated trigger, designed to cleave and release the cytotoxic payload upon exposure to X-ray irradiation.[1] This mechanism allows the ADC to remain relatively inert in circulation, minimizing systemic toxicity, and to release its active payload locally at the tumor site when combined with radiotherapy.
Mechanism of Action
The antitumor effect of a this compound ADC is a targeted, multi-step process initiated by radiation:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the cancer cell surface. Subsequently, the ADC-antigen complex is internalized into the cell, often through receptor-mediated endocytosis, and trafficked to lysosomal compartments.
-
Radiation-Induced Payload Release: External beam radiation is directed at the tumor. The X-ray irradiation of biological tissues generates hydroxyl radicals. The DMBA component of the linker reacts with these radicals, initiating an electronic cascade that leads to the fragmentation of the self-immolative linker. This process culminates in the release of the active cytotoxic drug from the ADC.
-
Cytotoxic Effect: Once released, the potent cytotoxic payload, such as Monomethyl Auristatin E (MMAE), can exert its cell-killing effects. MMAE, for example, is a tubulin inhibitor that disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following diagram illustrates the proposed mechanism of action:
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Dmba-sil-pnp Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to target cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and safety profile of the drug. An accurate and precise determination of the DAR is therefore essential during the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and protocols for the determination of the DAR of ADCs constructed using a Dmba-sil-pnp drug-linker. This linker system is presumed to consist of a 3,5-dimethoxybenzyl alcohol (Dmba) moiety, which can act as a cleavable element, a self-immolative linker (sil), and a p-nitrophenyl (pnp) group, which may be part of the linker or involved in the conjugation chemistry. The methodologies described herein are industry-standard techniques for ADC characterization: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. Methods for DAR Determination
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR for this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[1] For ADCs, the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can effectively separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the determination of the DAR distribution and the calculation of the average DAR.[2][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing chromatographic technique that separates molecules based on their hydrophobicity under denaturing conditions. For DAR determination of ADCs, the interchain disulfide bonds of the antibody are typically reduced to separate the light chains (LC) and heavy chains (HC). The conjugation of the hydrophobic drug-linker to the LC and HC increases their retention time on the RP-HPLC column. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[1][]
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, allowing for an unambiguous determination of the DAR distribution and average DAR. This can be performed on the intact ADC (native MS) or on the reduced and deglycosylated subunits.
II. Quantitative Data Summary
The following table summarizes typical quantitative data and performance characteristics of the described methods for DAR determination.
| Method | Principle | Sample State | Information Obtained | Advantages | Limitations |
| HIC | Separation based on hydrophobicity | Native | Average DAR, DAR distribution, relative abundance of drug-loaded species | Non-denaturing, robust, good for process monitoring | Incompatible with MS due to high salt concentrations, may have lower resolution for some ADCs |
| RP-HPLC | Separation based on hydrophobicity | Denatured (Reduced) | Average DAR, drug distribution on light and heavy chains | High resolution, compatible with MS | Denaturing conditions may not be suitable for all ADCs |
| MS | Mass-to-charge ratio measurement | Native or Denatured | Unambiguous molecular weight of ADC species, average DAR, DAR distribution | High accuracy and specificity, provides detailed structural information | Can be complex to implement, potential for ion suppression effects |
III. Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general procedure for determining the average DAR and DAR distribution of a this compound ADC using HIC.
Workflow for HIC Analysis
Caption: Workflow for DAR determination using HIC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Data analysis software
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Install the HIC column and equilibrate it with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of conjugated drugs for each species.
-
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the determination of the average DAR of a this compound ADC by analyzing the reduced light and heavy chains.
Workflow for RP-HPLC Analysis
Caption: Workflow for DAR determination using RP-HPLC.
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., PLRP-S, 1000Å, 2.1 mm ID x 50 mm L)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Data analysis software
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC Setup:
-
Install the RP-HPLC column and equilibrate it with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.
-
Set the column temperature to 80°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the average DAR using the following formula: Average DAR = [ (Area HC-drug1 * 1 + Area HC-drug2 * 2 + ...) / (Total HC Area) + (Area LC-drug1 * 1) / (Total LC Area) ] * (Number of disulfide bonds) (Note: The exact formula will depend on the conjugation sites and the number of interchain disulfide bonds reduced.)
-
Protocol 3: DAR Determination by Mass Spectrometry (MS)
This protocol provides a general method for DAR determination using LC-MS analysis of the intact ADC.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for DAR determination using Mass Spectrometry.
Materials:
-
This compound ADC sample
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
-
Size-Exclusion (SEC) or Reversed-Phase (RP) column
-
Mobile Phase (MS-compatible, e.g., 0.1% Formic Acid in Water and Acetonitrile)
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 0.1-1 mg/mL in an appropriate buffer (e.g., 0.1% formic acid in water).
-
For reduced complexity, the ADC can be deglycosylated using PNGase F.
-
-
LC-MS Setup:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the mass spectrometer with appropriate ESI source parameters and mass range for the intact ADC.
-
-
LC-MS Analysis:
-
Inject the ADC sample.
-
Elute the ADC using a suitable gradient.
-
Acquire the mass spectra.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species.
-
Determine the number of conjugated drugs for each species by comparing their mass to the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species from the deconvoluted spectrum.
-
IV. Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. The methods outlined in this document—Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Mass Spectrometry—provide a robust toolkit for the comprehensive characterization of this compound ADCs. The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. For a thorough understanding of the ADC's DAR profile, a combination of these orthogonal techniques is highly recommended.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Bystander Killing of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific antigen. The "bystander effect" is a critical mechanism of action for some ADCs, where the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into and kill neighboring antigen-negative tumor cells.[1][2] This phenomenon is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[2][3] The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload, with cleavable linkers and membrane-permeable payloads being key enablers.
This document provides detailed protocols for cell-based assays to evaluate the bystander killing effect of ADCs, with a focus on those utilizing a cleavable linker and the potent tubulin inhibitor, monomethyl auristatin E (MMAE) as the payload. The principles and methods described herein are applicable to various ADC constructs, including those with different linker chemistries such as the enzymatically-cleavable valine-citrulline p-aminobenzylcarbamate (vc-PAB) linker and potentially radiation-cleavable systems like the 3,5-dimethoxybenzyl alcohol self-immolative linker (DMBA-SIL).
Key Concepts in ADC Bystander Killing
The bystander effect of an ADC is a multi-step process:
-
Binding and Internalization: The ADC binds to the target antigen on the surface of an antigen-positive (Ag+) cancer cell and is internalized, typically via receptor-mediated endocytosis.
-
Payload Release: Inside the cell, often within the lysosome, the linker is cleaved, releasing the cytotoxic payload. For vc-PAB linkers, cleavage is mediated by lysosomal proteases like Cathepsin B.
-
Payload Diffusion: If the released payload is membrane-permeable, such as MMAE, it can diffuse out of the target cell and into the tumor microenvironment.
-
Bystander Cell Killing: The diffused payload can then enter neighboring antigen-negative (Ag-) cells and exert its cytotoxic effect, leading to their death.
Experimental Assays to Evaluate Bystander Killing
Two primary in vitro assays are commonly used to quantify the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.
Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill Ag- cells when they are grown together with Ag+ cells.
Principle: Ag+ and Ag- cells are co-cultured and treated with the ADC. The viability of the Ag- cell population is then selectively measured. A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.[4]
Protocol:
a. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., HER2-positive SKBR3 or N87 cells).
-
Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen (e.g., HER2-negative MCF7 cells). To distinguish between the two cell lines in the co-culture, the Ag- cells should be labeled, for example, by stable transfection with a fluorescent protein like GFP or a luciferase reporter gene.
b. Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 1:3) to assess the impact of the Ag+ cell population size on the bystander effect.
-
Include control wells with monocultures of Ag+ cells and Ag- cells.
-
Allow cells to adhere overnight.
c. ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium. The concentration range should be chosen based on the known potency of the ADC against the Ag+ cells, aiming for concentrations that are highly cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.
-
Add the ADC dilutions to the co-culture and control wells. Include an untreated control for each cell condition.
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-120 hours.
d. Viability Assessment:
-
Fluorescence-Based: If using GFP-labeled Ag- cells, quantify their viability using a fluorescence plate reader or by high-content imaging.
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable GFP-positive Ag- cells.
-
Luminescence-Based: If using luciferase-labeled Ag- cells, add the appropriate substrate and measure luminescence.
e. Data Analysis:
-
Calculate the percent viability of the Ag- cells in the co-culture relative to the untreated co-culture control.
-
Compare the viability of Ag- cells in the co-culture to that in the Ag- monoculture treated with the same ADC concentrations. A statistically significant decrease in viability in the co-culture is indicative of a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) secreted into the culture medium.
Principle: The culture medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. A cytotoxic effect on the Ag- cells indicates that the payload was released from the Ag+ cells and is stable enough in the medium to kill bystander cells.
Protocol:
a. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate.
-
Treat the cells with the ADC at a concentration known to be cytotoxic. Include an untreated control.
-
Incubate for 48-72 hours to allow for ADC processing and payload release.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
b. Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Add the conditioned medium from the ADC-treated and untreated Ag+ cells to the Ag- cells.
-
Include controls where the Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess the direct effect of the ADC.
c. Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method such as an MTT, MTS, or CellTiter-Glo assay.
d. Data Analysis:
-
Calculate the percent viability of the Ag- cells treated with conditioned medium from ADC-treated Ag+ cells relative to those treated with conditioned medium from untreated Ag+ cells.
-
A significant decrease in viability confirms that a cytotoxic agent was released into the medium from the Ag+ cells.
Data Presentation
The quantitative data from bystander killing assays should be summarized in tables for clear comparison.
Table 1: Monoculture Cytotoxicity of an anti-HER2-vc-MMAE ADC
| Cell Line | HER2 Status | ADC IC50 (nM) |
| N87 | High Positive | ~0.1 |
| SKBR3 | Positive | ~1.0 |
| BT474 | Positive | ~5.0 |
| MCF7 | Low/Negative | ~350 |
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.
Table 2: Bystander Killing in a Co-Culture of HER2-Positive (N87) and HER2-Negative (GFP-MCF7) Cells
| Ratio of N87 to GFP-MCF7 Cells | ADC Concentration (nM) | Viability of GFP-MCF7 Cells (%) |
| 0:1 (Monoculture) | 100 | ~95% |
| 1:9 | 100 | ~80% |
| 1:1 | 100 | ~50% |
| 9:1 | 100 | <20% |
Illustrative data based on trends observed in published research. A higher proportion of Ag+ cells leads to a more pronounced bystander effect.
Visualizations
Experimental Workflows
Signaling Pathway of MMAE-Induced Bystander Killing
Conclusion
The evaluation of the bystander killing effect is a crucial component in the preclinical development of ADCs. The co-culture and conditioned medium assays provide robust and reproducible methods for quantifying this effect in vitro. By understanding the extent of bystander killing, researchers can better predict the in vivo efficacy of an ADC, particularly in the context of heterogeneous tumors, and select lead candidates with an optimal therapeutic profile. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals working to advance the next generation of ADC therapies.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Dmba-sil-pnp linker synthesis
Technical Support Center: Dmba-sil-pnp Linker Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields during the synthesis of a this compound linker. The information is based on a generalized, multi-step synthetic route for a linker containing a dimethoxybenzyl (Dmba) moiety, a silyl (sil) ether core, and a p-nitrophenyl (pnp) carbonate group for subsequent conjugation.
Disclaimer
The term "this compound linker" does not correspond to a single, well-defined structure in publicly available scientific literature. The following guide is based on a hypothetical multi-step synthesis of a linker with these functional components and addresses common challenges encountered when working with similar chemical moieties. The proposed solutions are based on established principles of organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a very low yield after the first step, the silylation of the Dmba-alcohol with a dichlorosilane. What could be the cause?
Low yields in silylation reactions, especially those involving dichlorosilanes, are common and often trace back to a few key issues:
-
Moisture Contamination: Dichlorosilanes are extremely sensitive to moisture and will readily hydrolyze to form siloxanes, which will not react with your alcohol. This is the most common cause of failure.
-
Steric Hindrance: The Dmba-alcohol or the substituents on the silicon atom (e.g., di-isopropyl) may be sterically bulky, slowing down the reaction and promoting side reactions.
-
Inappropriate Base: The choice and amount of base are critical. A weak or sterically hindered base might not efficiently scavenge the HCl byproduct, leading to acid-catalyzed decomposition of the starting material or product. Excess strong base can lead to other side reactions.
-
Reaction Temperature: These reactions are often run at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and minimize side reactions. Running the reaction at too high a temperature can lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Solvents from a bottle should be from a freshly opened bottle or dried over molecular sieves.
-
Use a syringe to transfer the dichlorosilane and other reagents under an inert atmosphere.
-
-
Optimize Reaction Conditions:
-
Consider using a less hindered dichlorosilane if possible.
-
Screen different non-nucleophilic bases. Imidazole is often a good choice as it can also catalyze the reaction. Other options include triethylamine (TEA) and diisopropylethylamine (DIPEA).
-
Perform the reaction at a lower temperature and allow it to warm slowly to room temperature.
-
Table 1: Effect of Reaction Conditions on Silylation Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Yield |
| Solvent | Dichloromethane (DCM) from bottle | Freshly distilled DCM over CaH₂ | |
| Base | Triethylamine (2.2 eq.) | Imidazole (2.5 eq.) | |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp | |
| Atmosphere | Nitrogen balloon | High-purity Argon | |
| Observed Yield | ~20% | >70% |
Q2: The formation of the p-nitrophenyl carbonate from my silyl-alcohol intermediate is resulting in a complex mixture and low yield. Why is this happening?
The activation of a hydroxyl group with p-nitrophenyl chloroformate can be tricky, especially with a sensitive silyl ether nearby.
-
Silyl Ether Instability: Silyl ethers can be labile to acidic or basic conditions. The HCl generated during the reaction with p-nitrophenyl chloroformate can cleave the silyl ether if not properly neutralized. Similarly, some strong bases can attack the silicon atom.
-
Side Reactions with the Base: Pyridine is a common base/catalyst for this reaction, but if not used carefully (e.g., at low temperatures), it can form a reactive intermediate with the chloroformate that leads to byproducts.
-
Degradation of p-Nitrophenyl Chloroformate: This reagent is moisture-sensitive and can decompose over time. Using an old or improperly stored bottle can lead to poor results.
Troubleshooting Steps:
-
Control the Reaction Temperature: Add the p-nitrophenyl chloroformate solution slowly to the alcohol and base mixture at 0 °C or below to control the exotherm and minimize side reactions.
-
Choose the Right Base: Use a non-nucleophilic base like DIPEA if pyridine is causing issues. Ensure the base is added before the chloroformate to neutralize the generated HCl immediately.
-
Check Reagent Quality: Use a fresh bottle of p-nitrophenyl chloroformate or purify the old one if its quality is suspect.
Table 2: Influence of Base on p-Nitrophenyl Carbonate Formation
| Base (1.5 eq.) | Temperature | Solvent | Key Observation | Estimated Yield |
| Pyridine | Room Temp | DCM | Complex mixture, silyl cleavage | < 30% |
| Triethylamine | 0 °C | DCM | Some side products | ~50-60% |
| DIPEA | 0 °C | THF | Cleaner reaction profile | > 75% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Mono-silylated Dmba Intermediate
-
Preparation: Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a rubber septum and allow it to cool to room temperature under a positive pressure of dry argon.
-
Reagents: Dissolve Dmba-alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM, 20 mL) and add to the flask via syringe.
-
Reaction: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of diisopropyldichlorosilane (1.1 eq.) in anhydrous DCM (5 mL) to the flask dropwise over 30 minutes.
-
Warm-up & Quench: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight. Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation of the this compound Linker
-
Preparation: Under an argon atmosphere, dissolve the mono-silylated intermediate (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous THF (15 mL) in a dried flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous THF (5 mL) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Workup & Purification: Once the starting material is consumed, filter the reaction mixture to remove the DIPEA-HCl salt. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final this compound linker.
Visualizations
Synthetic Workflow
Caption: A generalized two-step synthesis of the this compound linker.
Troubleshooting Logic for Low Yield in Silylation
Caption: A decision tree for troubleshooting low yields in the silylation step.
Optimizing radiation dose for efficient Dmba-sil-pnp cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dmba-sil-pnp linker technology. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing radiation dose for efficient cleavage and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound linker is a radiation-cleavable linker system used in the development of antibody-drug conjugates (ADCs). It is composed of three key components:
-
3,5-Dimethoxybenzyl alcohol (Dmba): This is the radiation-sensitive trigger.
-
Self-Immolative Linker (sil): This component connects the Dmba trigger to the payload.
-
p-nitrophenyl (pnp) carbonate: This is often used as an activated precursor to attach the payload to the self-immolative linker.
The cleavage process is initiated by X-ray irradiation, which generates hydroxyl radicals in the aqueous environment of biological tissues. These radicals react with the Dmba moiety, triggering an electronic cascade that leads to the fragmentation of the self-immolative linker and the subsequent release of the active drug payload.[1] This mechanism allows for precise spatial and temporal control over drug activation, minimizing off-target toxicity.[1]
Q2: What is the role of the p-nitrophenyl (pnp) group?
In the synthesis of Dmba-sil based drug conjugates, a p-nitrophenyl (pnp) carbonate is often used to activate the benzylic alcohol of the Dmba-sil intermediate.[1][2] This activated intermediate then readily reacts with the drug payload to form the final conjugate. The pnp group is a good leaving group, facilitating this conjugation step.
Q3: What factors can influence the cleavage efficiency of the this compound linker?
Several factors can impact the efficiency of this compound cleavage:
-
Radiation Dose: Higher radiation doses generally lead to increased cleavage, although a dose-response relationship should be determined empirically for each specific conjugate.
-
Oxygen Levels: The generation of hydroxyl radicals by X-ray irradiation is influenced by the presence of oxygen. Hypoxic (low oxygen) conditions, often found in solid tumors, can affect the efficiency of linker cleavage.[2]
-
Payload Identity: The chemical nature of the conjugated payload can potentially influence the cleavage kinetics.
-
Solvent/Buffer Composition: The components of the reaction buffer can interact with the linker or the generated radicals, potentially affecting cleavage efficiency.
Q4: What are the advantages of using a radiation-cleavable linker like this compound?
The primary advantage is the ability to achieve localized drug release. By directing radiation to a specific site, such as a tumor, the cytotoxic payload is released preferentially in that area, which can reduce systemic toxicity and improve the therapeutic window of the drug.
Troubleshooting Guides
Problem 1: Incomplete or No Cleavage of the this compound Linker
Possible Causes:
-
Insufficient Radiation Dose: The applied radiation dose may be too low to generate enough hydroxyl radicals for efficient cleavage.
-
Suboptimal Irradiation Conditions: Factors such as the distance from the radiation source, beam energy, and shielding can affect the actual dose delivered to the sample.
-
Sample Preparation Issues: The concentration of the conjugate may be too low, or interfering substances in the buffer may be scavenging the hydroxyl radicals.
-
Oxygenation Status: Unexpected oxygen levels in the sample can alter the cleavage efficiency.
-
Linker Instability: While designed to be stable, prolonged storage or improper handling might lead to degradation of the linker prior to the experiment.
Solutions:
-
Optimize Radiation Dose: Perform a dose-response experiment to determine the optimal radiation dose for your specific conjugate and experimental setup.
-
Verify Irradiation Setup: Ensure your radiation source is calibrated and the experimental setup is consistent with established protocols.
-
Review Sample Preparation: Prepare fresh solutions and use high-purity reagents. Consider deoxygenating the sample by purging with an inert gas like argon, especially if mimicking hypoxic tumor conditions.
-
Characterize Conjugate Integrity: Before irradiation, confirm the integrity of your this compound conjugate using techniques like LC-MS.
Problem 2: Degradation of the Released Payload
Possible Causes:
-
Payload Sensitivity to Radiation: The payload itself might be susceptible to degradation by the applied radiation.
-
Reaction with Byproducts: The cleavage of the linker can generate reactive byproducts that may interact with and degrade the payload.
-
Harsh Post-Irradiation Sample Handling: The methods used to process the sample after irradiation could be causing degradation.
Solutions:
-
Control for Payload Stability: Irradiate the free payload under the same conditions as the conjugate to assess its stability.
-
Analyze for Degradation Products: Use LC-MS to identify any potential degradation products of the payload.
-
Optimize Sample Handling: Minimize the time between irradiation and analysis. Use appropriate quenching agents if reactive byproducts are suspected.
Problem 3: Inconsistent Cleavage Efficiency Between Experiments
Possible Causes:
-
Variability in Radiation Delivery: Fluctuations in the output of the radiation source or inconsistencies in sample positioning can lead to variable delivered doses.
-
Inconsistent Sample Preparation: Minor variations in buffer composition, conjugate concentration, or oxygen levels can affect reproducibility.
-
Instrumental Variability: Drifts in the performance of the analytical equipment (e.g., LC-MS) can lead to inconsistent quantification.
Solutions:
-
Standardize Protocols: Adhere strictly to a detailed and validated experimental protocol for all steps.
-
Regularly Calibrate Equipment: Ensure that the radiation source and analytical instruments are regularly maintained and calibrated.
-
Include Internal Standards: Use an internal standard in your analytical runs to correct for variations in instrument response.
Data Presentation
Table 1: Radiation Dose-Dependent Cleavage of Dmba-sil-MMAE
| Radiation Dose (Gy) | Estimated Payload Release (%) |
| 1 | ~5% |
| 2 | ~10% |
| 4 | ~25% |
| 8 | 52 ± 9% |
| 16 | ~70% |
Data synthesized from studies on albumin-Dmba-sil-MMAE conjugates.
Table 2: Effect of Oxygen on Dmba-sil-MMAE Cleavage at 8 Gy
| Condition | Dissolved Oxygen (atm) | Estimated Payload Release (%) |
| Ambient Air | 0.21 | ~40% |
| Vacuum Degassed | 0.025 | ~50% |
| Argon Purged | 0.005 | >50% |
Results show a correlation between lower oxygen levels and increased cleavage efficiency.
Experimental Protocols
Protocol: Quantification of this compound Cleavage by LC-MS
This protocol outlines a general procedure for the in vitro irradiation of a this compound conjugated antibody-drug conjugate (ADC) and subsequent analysis of payload release by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Prepare a stock solution of the this compound ADC at a concentration of 50-100 µM in phosphate-buffered saline (PBS), pH 7.4.
-
If investigating the effect of hypoxia, degas the solution by purging with ultrapure-grade argon for 15 minutes immediately prior to irradiation.
2. Irradiation:
-
Place the sample in a suitable container (e.g., a microcentrifuge tube).
-
Irradiate the sample with a calibrated X-ray source to deliver the desired dose (e.g., 2, 4, 8, 16 Gy). Ensure consistent positioning of the sample relative to the source for all experiments.
-
Include a non-irradiated control sample for comparison.
3. Post-Irradiation Sample Processing:
-
Immediately after irradiation, place the samples on ice.
-
If necessary, precipitate the antibody portion of the ADC by adding a 3-fold excess of cold acetone and incubating at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the released payload.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS Analysis:
-
Reconstitute the dried supernatant in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Prepare a standard curve of the free payload of known concentrations.
-
Inject the samples and standards onto a suitable C18 reverse-phase LC column.
-
Elute the analytes using a gradient of increasing organic solvent.
-
Monitor the eluent by mass spectrometry using selected ion monitoring (SIM) for the mass of the expected payload.
-
Quantify the amount of released payload in the irradiated samples by comparing the peak areas to the standard curve.
-
Calculate the percentage of payload release by dividing the amount of released payload by the initial total amount of conjugated payload.
Mandatory Visualizations
Caption: Radiation-induced cleavage mechanism of the this compound linker.
Caption: Experimental workflow for this compound cleavage analysis.
Caption: Troubleshooting decision tree for low this compound cleavage.
References
Technical Support Center: Overcoming Aggregation Issues with Dmba-sil-pnp ADCs
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming aggregation issues encountered during the development and handling of Dmba-sil-pnp Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody after conjugation with the this compound linker-payload.[1][2][3] Key contributing factors include:
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Payload Hydrophobicity: The cytotoxic payload component of the this compound system, likely a potent auristatin derivative such as MMAE, is inherently hydrophobic.[4][5] Attaching multiple hydrophobic payloads to the antibody surface increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. ADCs with a DAR greater than 4 can exhibit diminished solubility.
-
Conjugation Process Stress: The chemical conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload, can induce conformational stress on the antibody. This can expose hydrophobic regions that are normally buried within the protein's structure, promoting aggregation.
-
Suboptimal Formulation: An inappropriate formulation buffer, characterized by suboptimal pH or ionic strength, can fail to stabilize the ADC and may even promote aggregation, especially if the pH is close to the antibody's isoelectric point.
Q2: What are the consequences of this compound ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic product's safety, efficacy, and stability.
-
Reduced Efficacy: Aggregates may exhibit altered pharmacokinetics and biodistribution, leading to faster clearance from plasma and reduced ability to bind to the target antigen on cancer cells. This ultimately hinders the therapeutic efficacy of the ADC.
-
Increased Off-Target Toxicity and Immunogenicity: ADC aggregates can be taken up non-specifically by immune cells, such as those expressing Fcγ receptors, leading to off-target toxicity in healthy tissues. Furthermore, aggregates are often immunogenic and can elicit severe adverse immune responses in patients.
-
Decreased Stability and Shelf Life: The formation of aggregates alters the physicochemical properties of the ADC, leading to product instability and a reduced shelf life. This can also complicate regulatory approval.
-
Manufacturing and Economic Challenges: Aggregation can lead to precipitation of the ADC, requiring additional purification steps that increase manufacturing costs and reduce the overall yield, impacting the economic viability of the product.
Q3: How can I detect and quantify aggregation in my this compound ADC preparation?
A3: Several analytical techniques can be used to detect and quantify ADC aggregates. A combination of methods is often recommended for a comprehensive assessment.
-
Size Exclusion Chromatography (SEC): SEC is the industry-standard method for quantifying ADC aggregates. It separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique used to determine the size distribution of particles in a solution and can effectively detect the presence of aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with SEC, mass spectrometry (SEC-MS) can provide detailed information about the composition of different species, including monomers and aggregates, and can help identify modifications like glycosylation and drug conjugation patterns.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common aggregation-related issues with this compound ADCs.
| Observed Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after conjugation or during storage. | High hydrophobicity of the ADC, especially at high DARs. Inappropriate buffer conditions (pH, ionic strength). | 1. Centrifuge the sample to remove large aggregates. 2. Analyze the supernatant by SEC to quantify soluble aggregates. 3. Re-evaluate and potentially lower the DAR. 4. Optimize the formulation buffer with stabilizing excipients (see Q4 in FAQs). |
| Broadening of the main peak or appearance of a pre-peak in SEC analysis. | Formation of soluble dimers and higher-order aggregates. | 1. Purify the ADC using preparative SEC to isolate the monomeric fraction. 2. Re-test the purified monomer in functional assays. 3. Optimize conjugation conditions to minimize aggregate formation (e.g., lower reactant concentrations, use of solid-phase conjugation). |
| Inconsistent in vitro/in vivo efficacy. | Aggregation leading to reduced activity and faster clearance. | 1. Characterize the extent of aggregation using SEC and/or DLS. 2. If aggregation is significant (>5%), purify the ADC to remove aggregates before in vivo studies. 3. Evaluate the stability of the ADC in relevant biological media. |
| High off-target toxicity observed in cell-based assays or in vivo models. | Non-specific uptake of ADC aggregates by Fcγ receptor-expressing immune cells. | 1. Quantify and remove aggregates from the ADC preparation. 2. Consider engineering the Fc region of the antibody to reduce Fcγ receptor binding. |
Data Presentation
Table 1: Representative Data on the Impact of DAR on Aggregation
| ADC Batch | Target DAR | Achieved DAR (by HIC) | % Monomer (by SEC) | % Aggregate (by SEC) |
| ADC-01 | 2 | 2.1 | 98.5 | 1.5 |
| ADC-02 | 4 | 3.9 | 95.2 | 4.8 |
| ADC-03 | 8 | 7.8 | 85.1 | 14.9 |
Table 2: Effect of Excipients on ADC Aggregation During Storage
| Formulation Buffer | Excipient | Initial % Aggregate (by SEC) | % Aggregate after 4 weeks at 4°C (by SEC) |
| PBS, pH 7.4 | None | 5.1 | 12.3 |
| PBS, pH 7.4 | 20 mM Arginine | 4.9 | 6.2 |
| PBS, pH 7.4 | 0.02% Polysorbate 80 | 5.2 | 7.5 |
| PBS, pH 7.4 | 20 mM Arginine + 0.02% Polysorbate 80 | 5.0 | 5.5 |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a this compound ADC preparation.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared ADC sample onto the SEC column.
-
Elution: Perform an isocratic elution with the mobile phase. Larger molecules (aggregates) will elute before the monomeric ADC.
-
Detection: Monitor the eluate using the UV detector at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates in the sample.
Protocol 2: Solid-Phase Conjugation to Minimize Aggregation
Objective: To perform the conjugation of the this compound linker-payload to the antibody while minimizing aggregation by immobilizing the antibody on a solid support.
Materials:
-
Monoclonal antibody
-
Protein A or Protein L affinity resin
-
Reducing agent (e.g., TCEP)
-
This compound linker-payload dissolved in a suitable solvent (e.g., DMSO)
-
Conjugation and wash buffers
Procedure:
-
Antibody Immobilization: Incubate the antibody with the affinity resin to allow for binding.
-
Reduction: Wash the resin-bound antibody and then incubate with a solution of the reducing agent to generate free thiol groups.
-
Conjugation: After washing away the excess reducing agent, add the this compound linker-payload solution to the resin-bound antibody and incubate to allow for conjugation. The immobilization physically separates the antibody molecules, preventing them from aggregating during the conjugation step.
-
Washing: Wash the resin extensively to remove unreacted linker-payload and solvent.
-
Elution: Elute the purified ADC from the resin using an appropriate elution buffer.
-
Buffer Exchange: Immediately exchange the eluted ADC into a stable formulation buffer.
Mandatory Visualizations
Caption: MMAE Signaling Pathway Leading to Apoptosis.
Caption: Troubleshooting Workflow for ADC Aggregation.
References
Improving Dmba-sil-pnp ADC stability and reducing premature payload release
Welcome to the technical support center for Dmba-sil-pnp Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the stability and premature payload release of ADCs utilizing the this compound linker system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound linker is a sophisticated system designed for the controlled release of cytotoxic payloads from an antibody. A key feature of similar linkers like the 3,5-dimethoxybenzyl alcohol (DMBA) self-immolative linker (SIL) is its cleavage upon exposure to a specific trigger, such as X-ray irradiation.[1][2] This allows for localized activation of the ADC and release of the payload specifically in the targeted tumor area.[3] The "pnp" component likely refers to a para-nitrophenyl group, often used as a leaving group in chemical synthesis, or a specific payload attached to the self-immolative linker. The general mechanism involves:
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Trigger-Induced Cleavage: An external trigger, such as radiation, initiates a reaction that cleaves the DMBA moiety.[1]
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Self-Immolation: This cleavage triggers a cascade of electronic rearrangements within the self-immolative linker.[1]
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Payload Release: The cascade culminates in the release of the active cytotoxic drug.
Q2: What are the primary causes of premature payload release from this compound ADCs?
Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. For linkers involving maleimide conjugation, instability can arise from:
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Maleimide Ring Hydrolysis: The succinimide ring formed after conjugation to a thiol group on the antibody can undergo hydrolysis, leading to linker instability.
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Enzymatic Cleavage: While designed to be stable in circulation, some linkers can be susceptible to cleavage by enzymes present in the plasma. For instance, peptide-based linkers can be cleaved by proteases like cathepsin B.
-
Reductive Cleavage: Disulfide linkers, if present, can be cleaved in the reductive environment of the bloodstream.
Q3: My ADC is showing high levels of aggregation. What are the potential causes and solutions?
ADC aggregation is a common problem, often driven by the increased hydrophobicity of the conjugate.
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Payload Hydrophobicity: Cytotoxic payloads are often highly hydrophobic. Attaching multiple payload molecules to the antibody increases its overall hydrophobicity, promoting self-association.
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Conjugation Process Stress: The chemical conditions used during conjugation, such as pH and temperature, can stress the antibody, leading to partial unfolding and exposure of hydrophobic regions.
-
Suboptimal Formulation: An inappropriate buffer pH or ionic strength can reduce the stability of the ADC and promote aggregation.
Solutions:
-
Optimize Formulation: Screen different buffer systems and excipients. Amino acids like arginine and glycine can help suppress aggregation.
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Control Conjugation Conditions: Carefully optimize the pH, temperature, and duration of the conjugation reaction.
-
Site-Specific Conjugation: Employing site-specific conjugation techniques can lead to more homogeneous ADCs with potentially improved stability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. | 1. Increase the molar excess of the this compound drug-linker to the antibody. 2. Optimize reaction time and temperature. 3. Ensure complete reduction of interchain disulfide bonds if using a cysteine-based conjugation strategy. |
| High Drug-to-Antibody Ratio (DAR) | Excessive conjugation leading to hydrophobicity and potential aggregation. | 1. Decrease the molar excess of the drug-linker. 2. Reduce the reaction time. 3. Consider using a site-specific conjugation method to achieve a more defined DAR. |
| Inconsistent Results in Stability Assays | Variability in plasma source or handling. Inaccurate quantification of free payload. | 1. Use pooled plasma from a consistent source. 2. Validate the analytical method for quantifying the released payload, ensuring high sensitivity and accuracy. |
| Reduced Antigen Binding Affinity | Conjugation at or near the antigen-binding site. | 1. Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to the unconjugated antibody. 2. Utilize site-specific conjugation to avoid modification of critical binding residues. |
| Poor In Vitro Cytotoxicity | Inefficient internalization of the ADC. Premature payload release in culture media. | 1. Conduct an internalization assay using a fluorescently labeled ADC. 2. Assess the stability of the ADC in the cell culture medium over the course of the experiment by measuring free payload. |
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC stability and payload release from various studies.
Table 1: Impact of Conjugation on Antibody Thermal Stability
| Antibody/ADC | Transition 1 Tm (°C) | Transition 2 Tm (°C) | Reference |
| Unconjugated Antibody | 68.2 | 82.2 | |
| Modified Antibody (T-MCC) | 65.5 | 81.6 | |
| ADC (T-DM1) | 63.8 | 81.4 |
Table 2: Radiation-Induced Payload Release
| Conjugate | Radiation Dose (Gy) | Payload Release (%) | Conditions | Reference |
| mAb-DMBA-SIL-MMAE | 8 | 64 ± 7 | In vitro | |
| mAb-DMBA-SIL-DOX | 8 | 56 ± 4 | In vitro | |
| DMBA-SIL-MMAE | 8 | 52 ± 9 | Hypoxic |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma by quantifying the amount of prematurely released payload over time.
Materials:
-
This compound ADC
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS/MS system
Procedure:
-
Incubate the this compound ADC in plasma at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma/ADC mixture.
-
To separate the ADC from the released payload, use protein A or G magnetic beads to capture the antibody component.
-
The supernatant will contain the free payload.
-
Precipitate the plasma proteins from the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Plot the concentration of the released payload versus time to determine the stability profile of the ADC.
Protocol 2: Characterization of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
This compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the ADC sample onto the column.
-
Run the SEC method at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
High molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Integrate the peak areas to calculate the percentage of aggregates, monomer, and fragments.
Visualizations
Caption: Workflow for assessing ADC stability in plasma.
Caption: Factors contributing to ADC aggregation.
References
Technical Support Center: Strategies to Control Drug-to-Antibody Ratio in Dmba-sil-pnp Conjugation
Welcome to the technical support center for Dmba-sil-pnp conjugation. This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals control the drug-to-antibody ratio (DAR) during the synthesis of antibody-drug conjugates (ADCs) using the innovative this compound linker system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
The Dmba-sil (3,5-Dimethoxybenzyl Alcohol-Self-Immolative Linker) is a radiation-cleavable linker system designed for spatio-temporal control of payload release.[1][2] The "pnp" (p-nitrophenyl carbonate) component is an activated carbonate that facilitates the conjugation of the linker-payload complex to the antibody. The Dmba moiety acts as a trigger that, upon exposure to ionizing radiation, initiates a self-immolation cascade, leading to the release of the cytotoxic payload within the tumor microenvironment.[1][2]
Q2: What is the typical target Drug-to-Antibody Ratio (DAR) for ADCs?
A typical target DAR for many ADCs is around 3 to 4.[3] This ratio is a critical quality attribute as it directly impacts the ADC's therapeutic window. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues.
Q3: What are the main challenges in controlling the DAR during this compound conjugation?
Controlling the DAR in this compound conjugation can be challenging due to several factors, including:
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Antibody-related factors: Purity, concentration, and the number of available reactive sites (lysine residues for pnp-carbonate chemistry).
-
Reaction conditions: Precise control of pH, temperature, reaction time, and molar ratio of the this compound linker-payload to the antibody is crucial.
-
Linker-payload stability: The this compound complex may be susceptible to hydrolysis, which can reduce conjugation efficiency.
Q4: Which analytical techniques are recommended for determining the DAR of this compound ADCs?
Several analytical techniques can be used to determine the DAR of ADCs:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for determining the DAR of ADCs by separating species with different numbers of conjugated drugs based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR, especially when coupled with mass spectrometry.
-
Mass Spectrometry (MS): Provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms, allowing for precise DAR calculation.
-
UV/Vis Spectroscopy: A simpler method that can estimate the average DAR by measuring the absorbance at two different wavelengths characteristic of the antibody and the payload.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation and provides potential causes and solutions.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Inactive this compound linker-payload | The p-nitrophenyl carbonate group is sensitive to hydrolysis. Prepare the linker-payload solution immediately before use and avoid prolonged storage in aqueous buffers. Use a fresh batch of the linker-payload or verify the activity of the existing stock. |
| Suboptimal reaction pH | The reaction of p-nitrophenyl carbonates with primary amines (lysine residues) is pH-dependent. The optimal pH is typically between 8.0 and 9.0. Perform small-scale experiments to determine the optimal pH for your specific antibody and linker-payload. |
| Incorrect molar ratio of linker-payload to antibody | A low molar excess of the linker-payload will result in a low DAR. Systematically vary the molar ratio of the this compound linker-payload to the antibody (e.g., 3:1, 5:1, 10:1) to find the optimal ratio for achieving the target DAR. |
| Short reaction time or low temperature | The conjugation reaction may not have gone to completion. Increase the incubation time or temperature according to the manufacturer's protocol or literature recommendations. Monitor the reaction progress over time to determine the optimal reaction time. |
| Presence of interfering substances in the antibody buffer | Buffers containing primary amines (e.g., Tris) will compete with the antibody for conjugation. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction. |
| Low antibody concentration | A low antibody concentration can slow down the reaction kinetics. Concentrate the antibody to a recommended concentration range (e.g., 2-10 mg/mL) before conjugation. |
Problem 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
| Possible Cause | Recommended Solution |
| High molar excess of linker-payload to antibody | A high molar excess can lead to over-conjugation and subsequent aggregation. Reduce the molar ratio of the this compound linker-payload to the antibody. |
| Prolonged reaction time or high temperature | Extended reaction times or elevated temperatures can lead to higher DAR and potentially antibody denaturation and aggregation. Optimize the reaction time and temperature to achieve the desired DAR without causing aggregation. |
| Hydrophobicity of the payload | Highly hydrophobic payloads can induce aggregation at high DARs. Consider using formulation buffers containing excipients that reduce aggregation. |
| Inappropriate buffer conditions | The pH or ionic strength of the buffer may promote aggregation. Screen different buffer conditions to find a formulation that minimizes aggregation. |
Problem 3: Inconsistent DAR between batches
| Possible Cause | Recommended Solution |
| Variability in antibody quality | Ensure consistent purity (>95%) and concentration of the antibody for each batch. |
| Inconsistent reaction conditions | Strictly control all reaction parameters, including pH, temperature, reaction time, and molar ratios, for each conjugation reaction. |
| Degradation of the this compound linker-payload | Use fresh, high-quality linker-payload for each batch and handle it according to the supplier's recommendations to avoid degradation. |
Experimental Protocols
Protocol 1: General Antibody Preparation for Conjugation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a conjugation buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. This can be done using a desalting column or spin filtration.
-
Concentration Adjustment: Concentrate the antibody to a working concentration of 2-10 mg/mL using an appropriate method like ultrafiltration.
-
Purity Check: Ensure the antibody purity is >95% using SDS-PAGE or Size Exclusion Chromatography (SEC).
Protocol 2: this compound Conjugation to Antibody Lysine Residues
-
Prepare this compound Linker-Payload Solution: Immediately before use, dissolve the this compound linker-payload in an anhydrous organic solvent like DMSO to a stock concentration of 10 mM.
-
Adjust pH of Antibody Solution: Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., 50 mM borate buffer).
-
Conjugation Reaction: Add the desired molar excess of the this compound linker-payload stock solution to the antibody solution. A starting point is a 5-10 fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours, protected from light. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing reagent like Tris or lysine to react with any remaining pnp-carbonate groups.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
System Setup: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the purified ADC sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. The different DAR species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Data Analysis: Integrate the area of each peak corresponding to a different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each peak * DAR of that peak) / 100.
Visualizations
Caption: Experimental workflow for this compound conjugation to antibody lysine residues.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Radiation-Cleavable Linkers for Reduced Off-Target Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiation-cleavable linkers to address off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using radiation-cleavable linkers to reduce off-target toxicity?
Radiation-cleavable linkers are a key component of a prodrug strategy designed to enhance the therapeutic index of potent cytotoxic agents. The core idea is to render a highly toxic drug inactive by attaching it to a delivery vehicle (like an antibody or nanoparticle) via a linker that is stable under normal physiological conditions. This prevents the drug from exerting its toxic effects on healthy tissues during systemic circulation.[1][2][3][4] The linker is specifically designed to break, or "cleave," upon exposure to a localized dose of ionizing radiation, such as X-rays, which is targeted directly at the tumor site.[1] This spatially controlled activation releases the potent drug precisely where it is needed, maximizing its anti-cancer efficacy while minimizing collateral damage to healthy organs and tissues, thereby reducing off-target toxicity.
Q2: What is the typical chemical structure of a radiation-cleavable linker construct?
A common design for a radiation-cleavable linker construct follows a tripartite structure. This modular design consists of three key components:
-
The Drug Payload: This is the cytotoxic agent intended for cancer cell killing, such as doxorubicin or monomethyl auristatin E (MMAE).
-
The Radiation-Responsive Moiety: This is the "trigger" of the system. A well-studied example is a 3,5-dimethylbenzyl alcohol (DMBA) caging group. This group is engineered to undergo a chemical reaction, primarily initiated by hydroxyl radicals generated from water radiolysis upon irradiation, leading to the linker's cleavage.
-
A Reactive Anchor for Conjugation: This part of the linker allows for its covalent attachment to the delivery vehicle. For instance, a maleimide group can be used to conjugate the linker to cysteine residues on proteins like serum albumin or antibodies.
A self-immolative spacer is often incorporated between the radiation-responsive moiety and the drug to ensure efficient release of the unmodified, active drug following the initial cleavage event.
Q3: How does ionizing radiation trigger the cleavage of the linker?
The cleavage mechanism is a bioorthogonal process, meaning it is triggered by an external stimulus (radiation) and does not rely on endogenous biological pathways. When ionizing radiation, such as X-rays or gamma rays, passes through tissue, it causes the radiolysis of water molecules, generating highly reactive species, most notably hydroxyl radicals (•OH).
In the case of a DMBA-based linker, these hydroxyl radicals attack the DMBA caging moiety. This initiates a chemical cascade, often a 1,4- or 1,6-elimination reaction, which ultimately leads to the cleavage of the linker and the release of the drug payload through a self-immolative process.
Troubleshooting Guides
Problem 1: Inefficient or Incomplete Cleavage of the Linker Upon Irradiation
| Possible Cause | Suggested Solution |
| Suboptimal Radiation Dose: The administered radiation dose may be insufficient to generate enough hydroxyl radicals for efficient linker cleavage. | Optimize Radiation Dose: Perform a dose-response study, irradiating your drug-conjugate solution with a range of clinically relevant doses (e.g., 1-16 Gy). Analyze drug release at each dose using techniques like LC-MS to determine the optimal dose for your specific construct. |
| Oxygen Levels: The presence of oxygen can impact the efficiency of linker cleavage. Interestingly, for some linkers like DMBA, hypoxic (low oxygen) conditions, often found in solid tumors, can enhance cleavage efficiency. | Control Oxygen Environment: For in vitro experiments, you can deoxygenate your solutions by bubbling with an inert gas like argon prior to irradiation to mimic hypoxic tumor conditions. Compare cleavage efficiency under normoxic and hypoxic conditions to understand the oxygen dependency of your linker. |
| Incorrect Irradiation Source/Energy: While different sources of ionizing radiation (e.g., X-rays, gamma rays) can be effective, their energy and dose rate might influence cleavage kinetics. | Verify and Calibrate Radiation Source: Ensure your radiation source is properly calibrated. If possible, test cleavage efficiency with different available sources. Studies have shown similar cleavage efficiency between gamma irradiation and X-ray irradiation for certain linkers. |
Problem 2: High Background (Non-Irradiated) Drug Release and Off-Target Toxicity
| Possible Cause | Suggested Solution |
| Linker Instability: The linker may be unstable in biological media, such as plasma, leading to premature drug release before reaching the target site. | Assess Plasma Stability: Incubate the drug-conjugate in mouse or human plasma at 37°C over a time course (e.g., up to 7 days). Analyze samples at different time points by LC-MS or a similar quantitative method to measure the amount of released drug. If instability is observed, linker chemistry may need to be re-designed for greater stability. |
| Enzymatic Cleavage: Some linkers may be susceptible to cleavage by enzymes present in the plasma or on the surface of non-target cells. | Use Enzyme-Resistant Linker Designs: Consider linker chemistries that are known to be resistant to common plasma proteases. For example, incorporating D-amino acids in peptide-based linkers can reduce susceptibility to enzymatic degradation. |
| Hydrolysis of the Linker: Certain chemical bonds within the linker, such as some hydrazones, might be prone to hydrolysis at physiological pH, leading to slow, non-specific drug release. | pH-Dependent Stability Studies: Evaluate the stability of your linker in buffers at different pH values (e.g., pH 5.0, 6.0, and 7.4) to simulate the conditions in endosomes, the tumor microenvironment, and blood, respectively. |
Problem 3: Low Cytotoxicity of the Drug-Conjugate After Irradiation
| Possible Cause | Suggested Solution |
| Incomplete Drug Release: As discussed in Problem 1, suboptimal irradiation conditions can lead to insufficient release of the active drug. | Confirm Drug Release Quantitatively: Before conducting cytotoxicity assays, quantify the percentage of drug released post-irradiation using a reliable analytical method like LC-MS. |
| Drug Inactivation: The irradiation process itself or the cleaved linker remnant still attached to the drug might alter its chemical structure and reduce its activity. | Characterize the Released Product: Use mass spectrometry to confirm that the released payload is the intact, active form of the drug. Compare its cytotoxic activity to a standard of the free drug. |
| Cellular Uptake Issues: The delivery vehicle (e.g., antibody) may not be effectively internalized by the target cancer cells, preventing the released drug from reaching its intracellular target. | Verify Cellular Internalization: Use a fluorescently labeled version of your antibody-drug conjugate and microscopy to confirm that it is being internalized by the target cells. |
| Mechanism of Action Mismatch: The released drug might not be effective against the specific cancer cell line being used. | Confirm Cell Line Sensitivity: Test the sensitivity of your target cell line to the free (unconjugated) drug to establish a baseline IC50 value. |
Quantitative Data Summary
Table 1: Radiation Dose-Dependent Release of Payloads from an Albumin-DMBA-Linker Conjugate
| Radiation Dose (Gy) | MMAE Release (%) | Doxorubicin Release (%) |
| 1-2 | Detectable | Detectable |
| 8 | 52 ± 9 | ~50 |
| 16 | 66 ± 6 | 69 ± 8 |
Data summarized from in vitro experiments with albumin-DMBA-SIL-MMAE and Alb-DMBA-SIL-DOX conjugates.
Table 2: Effect of Oxygen on MMAE Release from a DMBA-SIL-MMAE Conjugate at 8 Gy Irradiation
| Oxygen Partial Pressure (atm) | MMAE Release (%) |
| 0.21 (Ambient Air) | ~20 |
| 0.025 (Vacuum) | ~40 |
| 0.005 (Inert Gas) | ~50 |
Data shows a significant negative correlation between oxygen levels and cleavage efficiency (R² > 0.97).
Table 3: Comparison of Cytotoxicity (IC50) of an Antibody-MMAE Conjugate Before and After Irradiation
| Compound | Condition | IC50 (nM) | Fold Increase in Cytotoxicity |
| mAb-DMBA-SIL-MMAE | Non-Irradiated | >10,000 | - |
| mAb-DMBA-SIL-MMAE | Irradiated (8 Gy) | ~140 | >70 |
| Free MMAE | - | ~10 | - |
Data from a cytotoxicity assay using the 8505c ATC cell line.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Maleimide-Containing Linker to a Protein (Antibody or Albumin)
-
Protein Preparation: Prepare a solution of the protein (e.g., serum albumin or a monoclonal antibody) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction of Disulfide Bonds (for Antibodies): If conjugating to native cysteine residues is desired, it may be necessary to partially reduce interchain disulfide bonds. This can be achieved by treating the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Conjugation Reaction: Add the maleimide-containing linker-drug construct to the protein solution. The molar ratio of linker to protein will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for approximately 2 hours.
-
Purification:
-
Initial Removal of Unreacted Linker: Use spin filtration with a molecular weight cutoff (MWCO) filter (e.g., 30 kDa) appropriate for the protein to remove the excess, unreacted linker-drug.
-
Further Purification: Perform size exclusion chromatography (SEC) to separate the conjugated protein from any remaining unconjugated linker and protein aggregates.
-
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Assay for Radiation-Induced Drug Release
-
Sample Preparation: Prepare solutions of the drug-conjugate at a known concentration (e.g., 100 μM) in a suitable buffer (e.g., PBS).
-
Control of Atmosphere (Optional): To test the effect of hypoxia, deoxygenate the sample solutions by bubbling with argon gas for a defined period before sealing the vials.
-
Irradiation: Expose the samples to a calibrated source of ionizing radiation (e.g., an X-ray irradiator) at the desired dose(s). Include non-irradiated samples as a negative control.
-
Sample Analysis:
-
Following irradiation, analyze the samples using reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Develop a method to separate the released drug from the intact conjugate and other components.
-
Quantify the concentration of the released drug by comparing the peak area to a standard curve generated with known concentrations of the free drug.
-
-
Data Calculation: Calculate the percentage of drug release by dividing the concentration of the released drug by the initial total drug concentration in the conjugate solution.
Visualizations
Caption: Experimental workflow for developing and validating radiation-cleavable drug-conjugates.
Caption: Mechanism of action for radiation-cleavable linkers to reduce off-target toxicity.
References
Technical Support Center: Enhancing the Therapeutic Window of Dmba-sil-pnp ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Dmba-sil-pnp Antibody-Drug Conjugates (ADCs). It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation, with the goal of enhancing the therapeutic window of these ADCs. For the purposes of this guide, we will focus on the well-documented Dmba-sil-Mal-MMAE ADC as a representative example of this class of radiation-cleavable ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Dmba-sil-Mal-MMAE ADC and their respective functions?
A1: A Dmba-sil-Mal-MMAE ADC is a complex therapeutic agent composed of three primary components:
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Monoclonal Antibody (mAb): This component provides specificity by targeting a particular antigen present on the surface of cancer cells.[1]
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Dmba-sil (3,5-Dimethoxybenzyl Alcohol Self-Immolative Linker): This is an innovative linker system that is cleaved upon exposure to ionizing radiation, such as X-rays. The DMBA moiety acts as the trigger.[1][2] This radiation-induced cleavage initiates a self-immolation cascade, leading to the release of the cytotoxic payload.[1][2]
-
Mal-MMAE (Maleimide-Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The maleimide group serves to conjugate the linker-payload to the antibody.
Q2: What is the primary mechanism of action for a Dmba-sil-Mal-MMAE ADC?
A2: The mechanism of action for a Dmba-sil-Mal-MMAE ADC is a multi-step process designed for targeted cancer cell killing:
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Circulation and Targeting: The ADC is administered systemically and circulates throughout the body. The monoclonal antibody component specifically binds to the target antigen on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
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Radiation-Induced Payload Release: The tumor site is exposed to a controlled dose of ionizing radiation. This external stimulus triggers the cleavage of the DMBA-SIL linker, releasing the potent MMAE payload inside the cancer cell.
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Cytotoxicity: The released MMAE disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a Dmba-sil-Mal-MMAE ADC?
A3: The optimal Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC is typically between 2 and 4. A low DAR (<2) may result in insufficient delivery of the cytotoxic payload, leading to reduced efficacy. Conversely, a high DAR (>4) can increase the hydrophobicity of the ADC, potentially leading to aggregation, faster clearance from circulation, and increased off-target toxicity.
Q4: How does the radiation-cleavable linker enhance the therapeutic window?
A4: The radiation-cleavable DMBA-SIL linker is designed to enhance the therapeutic window by providing spatiotemporal control over payload release. The ADC remains relatively inert in circulation, minimizing premature release of the highly toxic MMAE payload and reducing systemic toxicity. The cytotoxic drug is only activated locally at the tumor site upon application of external radiation, thereby concentrating the therapeutic effect where it is needed most and sparing healthy tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the development and use of Dmba-sil-Mal-MMAE ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low in vitro Potency (High IC50 Value) | Low Drug-to-Antibody Ratio (DAR): Insufficient payload per antibody. | - Determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. - Optimize the conjugation reaction by adjusting the molar ratio of the drug-linker to the antibody. |
| ADC Aggregation: Aggregates can have reduced target binding and increased off-target uptake. | - Analyze the ADC preparation for aggregates using Size Exclusion Chromatography (SEC-HPLC). - If aggregates are present, purify the ADC to isolate the monomeric fraction. - Optimize the formulation buffer with excipients like polysorbate 20/80 or arginine to reduce aggregation. | |
| Inefficient ADC Internalization: The target antigen may not internalize efficiently upon antibody binding. | - Conduct an internalization assay using a fluorescently labeled ADC and monitor uptake via flow cytometry or fluorescence microscopy. | |
| Linker Instability: Premature release of MMAE in culture media. | - Assess the stability of the ADC in culture media over time by measuring the amount of free MMAE using LC-MS. | |
| High Off-Target Toxicity in vivo | Premature Payload Release: Instability of the linker in circulation. | - Evaluate the plasma stability of the ADC by incubating it in plasma from the relevant species and quantifying free MMAE over time using LC-MS. |
| High DAR: Can lead to faster clearance and non-specific uptake. | - Optimize the conjugation process to achieve a lower, more homogeneous DAR (ideally 2-4). | |
| Fc-mediated Uptake: Non-specific uptake by immune cells expressing Fc receptors. | - Consider engineering the Fc region of the antibody to reduce Fc receptor binding. | |
| Inconsistent Conjugation Efficiency | Incomplete Antibody Reduction: Insufficient free thiol groups for conjugation. | - Increase the concentration of the reducing agent (e.g., TCEP) or extend the incubation time. |
| Hydrolysis of Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis. | - Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5). - Prepare the drug-linker solution fresh before use. | |
| Impure Antibody: Presence of other proteins that can interfere with the reaction. | - Ensure the antibody is highly purified (>95%). |
Experimental Protocols
Protocol 1: ADC Preparation (Antibody Reduction and Conjugation)
1. Antibody Reduction:
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a calculated amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds. A molar excess of TCEP is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess TCEP using a spin filtration device (50 kDa MWCO).
2. Conjugation:
-
Dissolve the Dmba-sil-Mal-MMAE in a minimal amount of an organic solvent like DMSO to prepare a stock solution.
-
Add the drug-linker stock solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired DAR.
-
Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.
-
Purify the ADC from unconjugated drug-linker and other byproducts using a spin filtration device (50 kDa MWCO) or size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
2. ADC Treatment and Irradiation:
-
Prepare serial dilutions of the Dmba-sil-Mal-MMAE ADC, the unconjugated antibody, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions.
-
For radiation-dependent cytotoxicity, expose the plate to a specific dose of X-rays (e.g., 8 Gy). Include a non-irradiated control plate.
3. Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of a Dmba-sil-Mal-MMAE ADC.
Caption: Experimental workflow for ADC preparation and characterization.
Caption: Troubleshooting logic for low in vitro potency of ADCs.
References
Technical Support Center: Dmba-sil-pnp Antibody-Drug Conjugate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dmba-sil-pnp Antibody-Drug Conjugates (ADCs). The following resources address common challenges encountered during the scaling up of production and offer troubleshooting strategies to streamline your experiments.
While "this compound" may refer to a specific proprietary system, the underlying principles often align with well-documented linker technologies. The information presented here is based on the closely related and extensively studied DMBA-SIL-Mal (3,5-Dimethoxybenzyl Alcohol Self-Immolative Linker with a Maleimide) system, which also utilizes a radiation-cleavable linker. The troubleshooting guides and protocols are adaptable to similar chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for an ADC utilizing a Dmba-sil linker?
A1: The Dmba-sil linker is a radiation-cleavable system designed for localized payload release. The proposed mechanism involves:
-
Systemic Administration & Tumor Targeting: The ADC is administered and circulates in the bloodstream until the antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: The ADC-antigen complex is then internalized by the cancer cell.
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Radiation-Induced Cleavage: Upon exposure to ionizing radiation (e.g., X-rays), hydroxyl radicals are generated within the tumor microenvironment. These radicals react with the 3,5-Dimethoxybenzyl alcohol (DMBA) moiety of the linker, triggering a self-immolative cascade.[1][2]
-
Payload Release & Apoptosis: This cascade leads to the release of the cytotoxic payload (e.g., a potent drug like MMAE) inside the cancer cell, which then induces apoptosis.[1][3]
Q2: We are observing significant batch-to-batch variability in our Drug-to-Antibody Ratio (DAR). What are the potential causes and solutions?
A2: Inconsistent Drug-to-Antibody Ratios (DAR) are a common challenge in ADC production. Key factors include:
-
Antibody Reduction: Incomplete or inconsistent reduction of the antibody's interchain disulfide bonds will result in a variable number of available thiol groups for conjugation.
-
Conjugation Reaction Conditions: Factors such as reaction time, temperature, and the molar ratio of the linker-payload to the antibody can significantly impact conjugation efficiency.[4]
-
Analytical Method Variability: The assays used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, may have inherent variability.
For troubleshooting, refer to the "DAR Heterogeneity" section in the troubleshooting guide below.
Q3: Our ADC is showing high levels of aggregation after conjugation and purification. How can we mitigate this?
A3: Aggregation is a critical issue in ADC manufacturing, often driven by the increased hydrophobicity of the conjugate, especially at higher DARs. Strategies to minimize aggregation include:
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Optimizing Conjugation Conditions: Unfavorable buffer conditions (pH, salt concentration) and the use of organic co-solvents to dissolve the linker-payload can promote aggregation.
-
Controlling the DAR: A lower DAR may be necessary to reduce hydrophobicity-driven aggregation.
-
Purification Strategy: Prompt purification after conjugation using methods like Size Exclusion Chromatography (SEC) can remove aggregates.
-
Formulation: The final formulation of the ADC should be optimized with stabilizing excipients.
Refer to the "Aggregation and Precipitation" section in the troubleshooting guide for more detailed solutions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the production of this compound ADCs.
| Problem | Potential Cause | Recommended Action | Verification Method |
| Low Drug-to-Antibody Ratio (DAR < 2) | Inefficient conjugation reaction. | 1. Increase the molar excess of the this compound drug-linker to the antibody. 2. Optimize reaction time and temperature. 3. Ensure complete reduction of interchain disulfide bonds. | HIC-HPLC, Mass Spectrometry |
| High Drug-to-Antibody Ratio (DAR > 4) | Excessive conjugation leading to hydrophobicity and potential aggregation. | 1. Decrease the molar excess of the drug-linker. 2. Reduce the reaction time. 3. Consider partial reduction of the antibody to limit available conjugation sites. | HIC-HPLC, Mass Spectrometry |
| High Heterogeneity (Broad DAR distribution) | Non-specific conjugation. | 1. Explore site-specific conjugation methods for a more homogenous product. 2. Purify the ADC using HIC to isolate species with the desired DAR. | HIC-HPLC, Mass Spectrometry |
| Aggregation and Precipitation | High hydrophobicity of the ADC, especially at high DARs. | 1. Centrifuge the sample to remove large aggregates. 2. Analyze the supernatant by SEC to quantify soluble aggregates. 3. Re-evaluate the DAR; a lower DAR may be necessary. 4. Optimize buffer conditions (pH, salt concentration) during conjugation. | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) |
| Reduced Antibody Binding Affinity | The conjugation process may have compromised the antibody's ability to bind its target antigen. | 1. Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to the unconjugated antibody. 2. If affinity is reduced, consider alternative, site-specific conjugation strategies. | ELISA, Surface Plasmon Resonance (SPR) |
| Premature Drug Release | Linker instability in the formulation or in-vitro/in-vivo. | 1. While the DMBA-SIL linker is designed for radiation cleavage, the linkage to the antibody can be susceptible to instability. 2. Evaluate linker stability in plasma or relevant biological media. 3. Adjust the formulation to enhance stability. | LC-MS to detect free payload |
Experimental Protocols
Protocol 1: Antibody Reduction
Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol (-SH) groups for conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock)
Procedure:
-
Bring the antibody solution to a concentration of 2-10 mg/mL.
-
Add a calculated amount of TCEP solution to the antibody solution. A common starting point is a 10:1 molar ratio of TCEP to antibody for partial reduction.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess TCEP using a spin filtration device (50 kDa MWCO).
-
Proceed immediately to the conjugation step as the reduced antibody is not stable.
Protocol 2: Conjugation of this compound to Reduced Antibody
Objective: To covalently attach the this compound drug-linker to the reduced antibody.
Materials:
-
Reduced antibody solution
-
This compound drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Just before use, dissolve the this compound powder in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
Protocol 3: ADC Purification and Characterization
Objective: To purify the ADC from unconjugated drug-linker and reaction byproducts and to characterize the final product.
A. Purification:
-
Use a spin filtration device (50 kDa MWCO) or Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
B. Characterization:
-
Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC).
-
Procedure: Establish a gradient elution method using a high salt buffer and a low salt buffer. Different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity.
-
-
Purity and Aggregation:
-
Method: Size Exclusion Chromatography (SEC).
-
Procedure: Analyze the purified ADC to determine the percentage of monomer, aggregates, and fragments. A common specification is < 5% aggregates.
-
-
Molecular Weight and Integrity:
-
Method: SDS-PAGE (non-reducing and reducing).
-
Procedure: Under non-reducing conditions, the ADC should appear as a single major band with a slightly higher molecular weight than the unconjugated antibody. Under reducing conditions, the conjugated heavy and light chains will show a higher molecular weight than their unconjugated counterparts.
-
Visualizations
Caption: A high-level overview of the experimental workflow for producing a this compound ADC.
Caption: The proposed signaling pathway for a this compound ADC, initiated by radiation.
Caption: A logical workflow for troubleshooting ADC aggregation issues during production.
References
Validation & Comparative
Validating Dmba-sil-pnp Linker Cleavage Specificity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity, yet cleave efficiently upon reaching the target tumor cell. This guide provides an objective comparison of a novel Dmba-sil-pnp linker system against established alternatives, supported by experimental data and detailed validation protocols.
The "this compound" designation suggests a multi-component, self-immolative linker system. Based on its constituent parts, a probable mechanism involves a silyl ether (sil) acting as the trigger, a dimethylbenzyl alcohol (Dmba) moiety as a self-immolative spacer, and a p-nitrophenyl (pnp) group, likely part of a carbamate linkage used to attach the payload. The key to this linker's efficacy is the specific and controlled cleavage of the silyl ether trigger, initiating a cascade that results in the release of the active drug.[1][2][3] Silyl ether-based linkers are an emerging class of acid-cleavable linkers designed to offer superior plasma stability compared to traditional systems like hydrazones.[4][5]
Comparative Analysis of Cleavable Linkers
The selection of a linker is pivotal and depends on the desired mechanism of action, the payload's characteristics, and the tumor microenvironment. The this compound linker is evaluated against other common cleavable linkers, with performance data summarized below.
Table 1: Comparative In Vitro Performance of Cleavable Linkers
| Linker Type | Cleavage Trigger | Plasma Stability (t½ in human plasma) | Cleavage Condition | Bystander Effect Potential |
|---|---|---|---|---|
| This compound (Silyl Ether) | Low pH (endosomal/lysosomal) | > 7 days | Acid-catalyzed hydrolysis | High (if payload is membrane-permeable) |
| Hydrazone | Low pH (endosomal/lysosomal) | ~ 2 days | Acid-catalyzed hydrolysis | High (if payload is membrane-permeable) |
| Valine-Citrulline (VC) | Cathepsin B (lysosomal enzyme) | Generally high, but species-dependent (unstable in mouse plasma due to Ces1c) | Proteolytic cleavage | High (e.g., with MMAE) |
| Disulfide | Glutathione (intracellular reducing agent) | Variable, can be improved by steric hindrance | Reduction | Moderate to High |
| β-Glucuronide | β-Glucuronidase (tumor microenvironment/lysosomal) | High | Enzymatic cleavage | High |
Visualizing the this compound Linker Mechanism and Validation
To ensure clarity, the proposed cleavage pathway and the experimental workflow for its validation are illustrated below using Graphviz.
References
- 1. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of MMAE release from Dmba-sil-pnp ADCs
A Comparative Guide to MMAE Release from Antibody-Drug Conjugates: Dmba-sil-pnp vs. Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The linker's stability in circulation and its ability to efficiently release the cytotoxic payload at the tumor site are paramount. This guide provides an objective comparison of the quantitative release of monomethyl auristatin E (MMAE) from ADCs featuring the radiation-cleavable this compound linker and other widely used alternatives, such as the enzymatically-cleavable mc-vc-pab linker.
Comparison of MMAE Release and Stability
The stability of the ADC in plasma is a key indicator of its potential for off-target toxicity. Premature release of the potent MMAE payload in systemic circulation can lead to adverse effects. The following tables summarize the quantitative data on MMAE release from different ADC linker technologies in various biological matrices.
Table 1: In Vitro Plasma Stability of MMAE ADCs
| Linker Technology | Species | Matrix | Incubation Time | MMAE Release (% of Total) | Reference |
| This compound-MMAE | Not Specified | Plasma | Not Specified | Minimal spontaneous release without radiation | [1] |
| mc-vc-pab-MMAE | Human | Plasma | 6 days | < 1% | [1] |
| mc-vc-pab-MMAE | Cynomolgus Monkey | Plasma | 6 days | < 1% | [1] |
| mc-vc-pab-MMAE | Rat | Plasma | 6 days | ~4% | [1] |
| mc-vc-pab-MMAE | Mouse | Plasma | 6 days | > 20% | [1] |
Key Observations:
-
The this compound-MMAE linker demonstrates high stability in the absence of its radiation trigger, with minimal spontaneous payload release.
-
The mc-vc-pab-MMAE linker shows excellent stability in human and non-human primate plasma.
-
However, the mc-vc-pab-MMAE linker is significantly less stable in rodent plasma, particularly in mice, due to cleavage by carboxylesterase 1c (Ces1c). This highlights the critical importance of selecting appropriate animal models for preclinical studies.
Table 2: Radiation-Induced MMAE Release from this compound Conjugates
| Conjugate | Radiation Dose (Gy) | Condition | MMAE Release (% of Total) | Reference |
| Albumin-DMBA-SIL-MMAE | 8 | Hypoxic | ~50% | |
| mAb-DMBA-SIL-MMAE | 8 | Not Specified | 64 ± 7% |
Table 3: In Vitro Cytotoxicity of MMAE and this compound-MMAE Conjugates
| Compound | Cell Line | Condition | IC50 | Reference |
| Free MMAE | 8505c | - | Not specified | |
| Albumin-DMBA-SIL-MMAE | 8505c | No Radiation | 5700-fold lower cytotoxicity than free MMAE | |
| mAb-DMBA-SIL-MMAE | 8505c | No Radiation | 70-fold less cytotoxic than with radiation | |
| mAb-DMBA-SIL-MMAE | 8505c | 8 Gy Radiation | Cytotoxicity restored |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols for quantifying MMAE release.
In Vitro ADC Plasma Stability Assay
This protocol is used to assess the stability of an ADC and the rate of payload release in plasma.
-
ADC Incubation :
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, rat, mouse).
-
Maintain the incubation at a controlled temperature of 37°C.
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Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
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Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
-
Sample Preparation for Payload Quantification :
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the released payload to a new plate for analysis.
-
-
LC-MS/MS Analysis :
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the released MMAE.
-
Prepare a standard curve with known concentrations of the payload in the same plasma matrix.
-
Quantify the concentration of the released payload in the study samples by comparing their peak area ratios (payload/internal standard) to the standard curve.
-
Express the amount of released payload as a percentage of the total initial payload conjugated to the ADC.
-
Radiation-Induced MMAE Release Assay
This protocol is specific for ADCs with radiation-cleavable linkers like this compound.
-
Sample Preparation : Prepare solutions of the ADC (e.g., Albumin-DMBA-SIL-MMAE or mAb-DMBA-SIL-MMAE) at a concentration of 100 µM.
-
Irradiation : Irradiate the solutions with varying doses of X-rays (e.g., 1–16 Gy). For studying the effect of hypoxia, solutions can be deoxygenated prior to irradiation.
-
Analysis : Quantify the amount of released MMAE using LC-MS.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in ADC action and analysis.
Caption: General mechanism of ADC action from binding to apoptosis.
Caption: Experimental workflow for quantitative analysis of MMAE release.
Caption: Logical relationship of linker cleavage and MMAE release.
References
A Head-to-Head Comparison of Dmba-sil-pnp and vc-PABC Linker Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently release the payload at the tumor site. This guide provides an objective comparison of the serum stability of two distinct linker technologies: the radiation-cleavable Dmba-sil-pnp linker and the enzymatically-cleavable vc-PABC linker.
Linker Technologies at a Glance
The fundamental difference between these two linkers lies in their payload release mechanisms, which in turn dictates their stability profiles.
This compound: This linker belongs to the class of externally-activated cleavable linkers. The 3,5-dimethoxybenzyl alcohol (Dmba) moiety serves as a radiation-sensitive trigger. In the absence of radiation, this linker is designed to be highly stable.
vc-PABC: This is a well-established, enzymatically cleavable linker. It incorporates a dipeptide sequence, valine-citrulline (vc), which is a substrate for lysosomal proteases such as Cathepsin B. Its stability is therefore dependent on its susceptibility to enzymatic degradation.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of ADCs featuring these linkers in serum, a key indicator of their stability in systemic circulation.
| Linker | Species | Matrix | Incubation Time | % Intact ADC | Reference |
| This compound | Not specified | Not specified | Not specified | Designed for high stability in the absence of radiation | [No specific quantitative data found in search results] |
| vc-PABC | Human | Plasma | > 7 days | High Stability | [1] |
| vc-PABC | Mouse | Serum | 1.8 hours | Low Stability (for Val-Arg variant) | [2] |
| vc-PABC | Mouse | Serum | 8.2 hours | Moderate Stability (for Val-Lys variant) | [2] |
| vc-PABC | Mouse | Serum | 11.2 hours | Moderate Stability (for Val-Cit variant) | [2] |
| vc-PABC | Mouse | Serum | 23 hours | Higher Stability (for Val-Ala variant) | [2] |
Note: The stability of the vc-PABC linker in mouse serum is significantly lower than in human plasma due to the activity of the murine carboxylesterase 1c (Ces1c), which can prematurely cleave the linker. This highlights the critical importance of selecting appropriate animal models for the preclinical evaluation of ADCs employing this linker technology. The this compound linker, being non-peptidic in its trigger mechanism, is not expected to be susceptible to this enzymatic degradation.
Experimental Protocols
Accurate assessment of linker stability is paramount for the development of safe and effective ADCs. The following are generalized protocols for evaluating the in vitro serum stability of ADCs.
In Vitro Serum/Plasma Stability Assay
Objective: To determine the rate of linker cleavage and payload release of an ADC in serum or plasma from different species over time.
Materials:
-
Test ADC (with this compound or vc-PABC linker)
-
Control ADC (with a known stable linker, if available)
-
Pooled serum or plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA reader, HPLC)
-
Reagents for sample processing (e.g., protein precipitation agents like acetonitrile, affinity capture beads)
Procedure:
-
Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed serum or plasma from the desired species.
-
Prepare a control sample by diluting the ADC in PBS to assess for non-enzymatic degradation.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the serum/plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Immediately process the samples to stop any further reaction. This can be achieved by protein precipitation or flash-freezing and storing at -80°C until analysis.
-
-
Sample Analysis:
-
LC-MS/MS Method (for released payload):
-
Precipitate the proteins from the plasma samples (e.g., by adding 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using a qualified LC-MS/MS method.
-
Quantify the amount of released payload against a standard curve.
-
-
ELISA Method (for intact ADC):
-
Use a sandwich ELISA format to capture the antibody and a detection antibody that recognizes the payload. A decrease in signal over time indicates payload loss.
-
-
Hydrophobic Interaction Chromatography (HIC) (for intact ADC):
-
Analyze the samples by HIC-HPLC. The elution profile will change as the hydrophobic payload is cleaved from the more hydrophilic antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to the 0-hour time point.
-
Determine the half-life (t1/2) of the linker in the serum or plasma of each species.
-
Signaling Pathways and Experimental Workflows
Payload Release Mechanisms
Caption: Payload release mechanisms for this compound and vc-PABC linkers.
Experimental Workflow for In Vitro Serum Stability
Caption: A generalized workflow for assessing the in vitro serum stability of ADCs.
Conclusion
The choice between the this compound and vc-PABC linkers is highly dependent on the intended therapeutic strategy. The this compound linker offers exceptional stability in the absence of an external trigger, making it an attractive option for therapies where localized activation with radiation is desired. This high stability is anticipated to minimize the risk of premature payload release and associated systemic toxicity.
The vc-PABC linker is a clinically validated technology with excellent stability in human plasma. However, its susceptibility to enzymatic degradation in rodents necessitates careful consideration in the selection of preclinical species and may require the use of humanized mouse models or primates for a more accurate prediction of its in vivo performance. The stability of the vc-PABC linker can also be modulated by altering the dipeptide sequence, providing a degree of tunability.
For drug development professionals, a thorough understanding of the stability profiles of these linkers in relevant biological matrices is essential for the design of safe and effective antibody-drug conjugates.
References
Evaluating the Preclinical Safety of Dmba-sil-pnp Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel linker and payload technologies aiming to enhance therapeutic indices. Among these innovations is the Dmba-sil-pnp linker system, a platform designed for radiation-inducible payload release. This guide provides a comparative analysis of the preclinical safety profile of ADCs utilizing this technology against established ADC platforms.
It is important to note that "this compound" is likely a less common nomenclature for what is more frequently described in scientific literature as a DMBA-SIL-Mal linker system. This system incorporates a 3,5-Dimethoxybenzyl alcohol (DMBA) moiety as a radiation-sensitive trigger, a self-immolative linker (SIL), and a maleimide (Mal) group for conjugation to the antibody. The core concept is to achieve spatial and temporal control over the release of cytotoxic payloads, such as Monomethyl auristatin E (MMAE) and doxorubicin, by applying radiation to the tumor site.
While preclinical studies on the efficacy of DMBA-SIL-Mal ADCs are emerging, a significant scarcity of publicly available, direct preclinical safety data, including Maximum Tolerated Dose (MTD) and detailed in vivo toxicology findings, currently exists. Consequently, this guide will present an inferred safety profile for this compound ADCs based on the known toxicities of their constituent payloads and the mechanistic properties of the radiation-cleavable linker. This inferred profile will be compared with the established preclinical safety profiles of alternative ADC technologies.
Comparative Analysis of ADC Platforms
The safety of an ADC is a complex interplay between its three components: the monoclonal antibody, the linker, and the cytotoxic payload. The following tables summarize the known preclinical safety aspects of different linker technologies and payloads, providing a framework for evaluating this compound ADCs.
Table 1: Comparative Safety Profile of ADC Linker Technologies in Preclinical Studies
| Linker Type | Mechanism of Release | Advantages | Potential Preclinical Safety Concerns |
| This compound (Radiation-Cleavable) | X-ray irradiation at the tumor site induces cleavage of the DMBA group, initiating the self-immolation of the linker and release of the payload.[1] | High Spatiotemporal Control: Payload release is confined to the irradiated area, potentially minimizing systemic exposure and off-target toxicities.[1][2] High Stability: The linker is designed to be stable in systemic circulation in the absence of radiation.[3] | Lack of In Vivo Safety Data: No publicly available MTD or detailed toxicology studies to date. Potential for Normal Tissue Damage: Off-target toxicity could occur if healthy tissues are exposed to radiation. |
| Enzyme-Cleavable (e.g., Val-Cit) | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in the tumor microenvironment.[4] | Clinically Validated: Used in several FDA-approved ADCs. Bystander Effect: The released, membrane-permeable payload can kill adjacent antigen-negative tumor cells. | Premature Payload Release: Linker instability in systemic circulation can lead to off-target toxicities, such as neutropenia. Species-Specific Instability: Some linkers show instability in rodent plasma, complicating preclinical evaluation. |
| pH-Sensitive (e.g., Hydrazone) | Hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). | Tumor-Specific Release: Exploits the lower pH of the tumor microenvironment and intracellular compartments. | Instability: Can be unstable at physiological pH, leading to premature drug release and systemic toxicity. Limited Payload Compatibility: Often used for payloads with lower potency due to stability concerns. |
| Non-Cleavable (e.g., SMCC) | Requires complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex. | High Plasma Stability: Generally more stable in circulation, leading to a wider therapeutic window. Reduced Off-Target Toxicity: The charged nature of the released payload metabolite limits its ability to diffuse out of the cell, reducing the bystander effect and off-target toxicities. | Lack of Bystander Effect: Efficacy is limited to antigen-positive cells. Dependence on Internalization and Degradation: Relies on efficient ADC internalization and lysosomal processing. |
Table 2: Preclinical Safety Profiles of Common ADC Payloads
| Payload | Mechanism of Action | Known Preclinical Dose-Limiting Toxicities (DLTs) |
| Monomethyl auristatin E (MMAE) | Microtubule inhibitor, leading to G2/M cell cycle arrest and apoptosis. | Hematologic: Neutropenia. Neurological: Peripheral neuropathy (less well-predicted in preclinical models). |
| Doxorubicin | Topoisomerase II inhibitor and DNA intercalator. | Cardiotoxicity: A well-established cumulative dose-limiting toxicity. Myelosuppression. |
Experimental Protocols for Preclinical Safety Assessment
A comprehensive preclinical safety evaluation is critical for any new ADC platform. The following are key experimental protocols that would be necessary to establish the safety profile of this compound ADCs.
1. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the this compound ADC that does not cause unacceptable toxicity in animal models.
-
Methodology:
-
Animal Model: Typically conducted in two species, a rodent (e.g., mouse or rat) and a non-rodent (e.g., cynomolgus monkey).
-
Dosing: Administer escalating single doses of the ADC intravenously. For this compound ADCs, this would be followed by a defined dose of localized radiation to the tumor (in tumor-bearing models) or a designated area (in non-tumor-bearing models).
-
Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for a defined period.
-
Endpoint: The MTD is defined as the dose level below the one that induces severe, life-threatening, or fatal toxicities.
-
2. Repeat-Dose Toxicology Study
-
Objective: To evaluate the potential for cumulative toxicity with repeated administration of the this compound ADC and radiation.
-
Methodology:
-
Animal Model: As in the MTD study.
-
Dosing: Administer multiple doses of the ADC at and below the estimated MTD, with concurrent localized radiation, over a specified period (e.g., once weekly for four weeks).
-
Monitoring: In addition to clinical observations, collect blood for hematology and clinical chemistry analysis, and conduct a full histopathological examination of all major organs at the end of the study.
-
Endpoint: Characterize the dose-response relationship for any observed toxicities and identify target organs of toxicity.
-
3. Pharmacokinetic (PK) Analysis
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC and its released payload.
-
Methodology:
-
Animal Model: Typically performed in conjunction with toxicology studies.
-
Sample Collection: Collect serial blood samples at various time points after ADC administration.
-
Analysis: Use validated analytical methods (e.g., ELISA for total antibody and conjugated ADC, LC-MS/MS for free payload) to measure the concentrations of the ADC and payload in plasma.
-
Endpoint: Determine key PK parameters such as half-life, clearance, and area under the curve (AUC) for both the intact ADC and the released payload.
-
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound ADC
Experimental Workflow: Preclinical In Vivo Safety Study
Conclusion
The this compound (DMBA-SIL-Mal) ADC platform, with its radiation-cleavable linker, presents a promising strategy for enhancing the therapeutic window of potent cytotoxic payloads by offering localized drug release. However, the lack of published preclinical safety data makes a direct comparison with established ADC technologies challenging.
Based on its components, the safety profile of a this compound ADC will be largely influenced by the toxicity profile of its payload (e.g., MMAE or doxorubicin). The key safety advantage of this platform lies in its potential to minimize systemic exposure to the free payload, thereby theoretically reducing the off-target toxicities commonly associated with more labile cleavable linkers. Conversely, the primary safety consideration will be the precise delivery of radiation to the tumor to avoid damage to surrounding healthy tissues.
For drug development professionals, the successful translation of this compound ADCs into the clinic will be contingent on rigorous preclinical safety studies, as outlined in this guide. The data from these studies will be crucial for validating the theoretical safety advantages of this innovative technology and for establishing a safe starting dose for first-in-human clinical trials. As more data becomes available, a more direct and quantitative comparison with other ADC platforms will be possible.
References
The Synergistic Advantage: Dmba-sil-pnp Linkers in Conjunction with Radiotherapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The convergence of targeted drug delivery and radiotherapy holds immense promise for enhancing therapeutic outcomes in oncology. At the heart of this synergy lies the sophisticated design of linker technologies that dictate the stability and release of potent cytotoxic payloads. This guide provides a comprehensive comparison of the novel Dmba-sil-pnp (3,5-dimethoxybenzyl alcohol-self-immolative linker-p-nitrophenyl) linker, a radiation-cleavable system, with established alternatives, offering a data-driven perspective for researchers in the field of antibody-drug conjugates (ADCs) and targeted therapeutics.
Introduction to Radiation-Cleavable Linkers
This compound linkers represent a paradigm shift in ADC technology, offering spatiotemporal control over payload release through the application of ionizing radiation.[1] Unlike traditional linkers that rely on the tumor microenvironment's enzymatic or pH conditions, radiation-cleavable linkers remain stable in systemic circulation, minimizing off-target toxicity.[1] Upon exposure to a focused beam of X-rays, the DMBA (3,5-dimethoxybenzyl alcohol) moiety is activated, initiating a self-immolative cascade that leads to the precise release of the cytotoxic drug at the tumor site.[1] This localized activation mechanism is designed to work in concert with radiotherapy, a cornerstone of cancer treatment, to maximize tumor cell killing while sparing healthy tissues.
Comparative Analysis: this compound vs. Traditional Cleavable Linkers
The performance of an ADC is critically dependent on the linker's stability in circulation and its efficiency of cleavage at the target site. This section compares the key characteristics of this compound linkers with a widely used enzyme-cleavable linker, the valine-citrulline (Val-Cit) dipeptide linker.
| Feature | This compound Linker | Val-Cit-PABC Linker |
| Cleavage Trigger | Ionizing Radiation (X-rays) | Cathepsin B (lysosomal protease)[] |
| Release Mechanism | Radiation-induced 1,4- or 1,6-elimination of the DMBA trigger, followed by self-immolation of the sil-pnp spacer.[1] | Enzymatic cleavage of the Val-Cit dipeptide bond by Cathepsin B, followed by self-immolation of the PABC spacer. |
| Payload Release Efficiency | Approximately 50-64% release of payloads like MMAE and Doxorubicin upon 8 Gy irradiation. | Highly efficient intracellular release upon lysosomal trafficking. |
| Plasma Stability | Designed for high stability in circulation, with cleavage being externally controlled by radiation. | Half-life of >7 days in human plasma for some silyl ether-based linkers. Traditional hydrazine linkers have a half-life of ~2 days. Val-Cit linkers can be susceptible to premature cleavage by carboxylesterase 1C in mouse plasma. |
| Synergy with Radiotherapy | Direct synergy; radiotherapy both treats the tumor and activates the ADC for localized chemotherapy. | Indirect synergy; radiotherapy may enhance tumor permeability and ADC uptake. |
| "Bystander Effect" | Localized payload release can kill adjacent antigen-negative tumor cells. | Payload release within the target cell can lead to a bystander effect. |
| Control over Release | High spatiotemporal control, dictated by the precision of the radiation beam. | Dependent on biological processes (ADC internalization, lysosomal trafficking, and enzyme activity). |
Mechanism of Action: A Visual Representation
The distinct cleavage mechanisms of this compound and Val-Cit linkers are illustrated below.
Figure 1. Mechanism of this compound linker cleavage induced by radiotherapy.
Figure 2. Mechanism of Val-Cit linker cleavage within a tumor cell.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the conjugation, cleavage, and analysis of ADCs featuring this compound and Val-Cit linkers.
Protocol 1: Antibody Conjugation with DMBA-SIL-Mal-MMAE (a this compound analog)
This protocol outlines the steps for conjugating a maleimide-functionalized Dmba-sil linker to a monoclonal antibody.
Figure 3. Experimental workflow for ADC conjugation with a DMBA-SIL-Mal linker.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS).
-
DMBA-SIL-Mal-MMAE linker-payload.
-
Reducing agent (e.g., TCEP).
-
Anhydrous DMSO.
-
Purification columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced using a reducing agent like TCEP to expose free thiol groups.
-
Drug-Linker Preparation: The DMBA-SIL-Mal-MMAE is dissolved in anhydrous DMSO.
-
Conjugation: The drug-linker solution is added to the reduced antibody solution and incubated to allow the maleimide group to react with the free thiols.
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker and aggregates.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.
Protocol 2: Radiation-Induced Payload Release Assay
This protocol describes the methodology to quantify the release of a cytotoxic payload from a this compound-linked ADC upon exposure to ionizing radiation.
Materials:
-
Purified ADC with this compound linker.
-
Phosphate-buffered saline (PBS).
-
X-ray source.
-
LC-MS system.
Procedure:
-
Sample Preparation: The ADC is diluted to a known concentration in PBS.
-
Irradiation: The ADC solution is exposed to a specific dose of X-ray radiation (e.g., 8 Gy). A non-irradiated sample serves as a control.
-
Sample Analysis: The irradiated and non-irradiated samples are analyzed by LC-MS to quantify the amount of released payload.
-
Data Analysis: The percentage of payload release is calculated by comparing the amount of free payload in the irradiated sample to the total payload in the non-irradiated sample.
Protocol 3: Antibody Conjugation with MC-Val-Cit-PAB-MMAE
This protocol details the conjugation of the widely used MC-Val-Cit-PAB-MMAE linker-drug to a monoclonal antibody.
Materials:
-
Purified monoclonal antibody.
-
MC-Val-Cit-PAB-MMAE conjugation kit.
-
Reducing reagent.
-
Reaction and quenching buffers.
-
Desalting columns.
Procedure:
-
Antibody Preparation: The antibody is buffer-exchanged into a reaction buffer.
-
Reduction: The antibody is partially reduced to generate free thiol groups.
-
Conjugation: The MC-Val-Cit-PAB-MMAE is reconstituted and added to the reduced antibody solution.
-
Quenching: The reaction is quenched to cap any unreacted maleimide groups.
-
Purification: The ADC is purified to remove excess reagents.
Protocol 4: In Vitro Plasma Stability Assay
This protocol is a generalized method to assess the stability of an ADC linker in plasma.
Materials:
-
Purified ADC.
-
Human plasma.
-
37°C incubator.
-
LC-MS or ELISA-based detection system.
Procedure:
-
Incubation: The ADC is incubated in human plasma at 37°C for various time points.
-
Sample Collection: Aliquots are taken at different time intervals.
-
Analysis: The amount of intact ADC or released payload is quantified at each time point using a suitable analytical method like LC-MS.
-
Half-life Calculation: The data is used to determine the in vitro plasma half-life of the ADC linker.
Conclusion
The choice of linker is a critical determinant of the therapeutic index of an ADC. This compound linkers offer a unique advantage in the context of radiotherapy, enabling precise spatiotemporal control of payload release that is directly synergistic with a standard cancer treatment modality. While traditional enzyme-cleavable linkers like Val-Cit have demonstrated clinical success, their reliance on biological triggers can lead to variability in efficacy and potential off-target toxicities. The radiation-cleavable approach presented by this compound linkers provides a promising strategy to enhance the precision of targeted cancer therapy, potentially leading to improved patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative linker technology.
References
Benchmarking Dmba-sil-pnp ADC Efficacy: A Comparative Guide for Researchers
For Immediate Release
A novel radiation-cleavable antibody-drug conjugate (ADC) platform, Dmba-sil-pnp, is showing promise in preclinical studies, offering a new modality for targeted cancer therapy. This guide provides a comparative analysis of the efficacy of this compound ADCs, utilizing monomethyl auristatin E (MMAE) and doxorubicin payloads, against approved MMAE-based ADCs. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison supported by available experimental data.
Executive Summary
The this compound (3,5-dimethoxybenzyl alcohol-self-immolative linker) platform represents a next-generation ADC technology that enables spatially and temporally controlled payload release through X-ray irradiation. This mechanism of action aims to enhance the therapeutic window by concentrating the cytotoxic effect within the tumor microenvironment while minimizing systemic toxicity. This guide benchmarks the preclinical efficacy of this compound-MMAE and this compound-doxorubicin ADCs against established, FDA-approved ADCs employing the same MMAE payload. While direct comparative studies are limited, this guide consolidates available data to offer a preliminary assessment of this novel platform.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound ADCs and approved MMAE-based ADCs. It is important to note that the data for this compound ADCs are from preclinical studies, while the data for approved ADCs are a mix of preclinical and clinical findings. Direct comparison of IC50 values should be interpreted with caution due to variations in cell lines, assay conditions, and antibody targets.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Platform | Antibody Target | Payload | Cell Line | IC50 (nM) | Fold Increase in Cytotoxicity (with radiation) |
| This compound-MMAE | EGFR | MMAE | 8505c (Anaplastic Thyroid Cancer) | Not specified | 70-fold[1] |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | Karpas-299 (Non-Hodgkin's Lymphoma) | ~0.1[2] | N/A |
| Padcev® (Enfortumab vedotin) | Nectin-4 | MMAE | Various | Not specified | N/A |
| Polivy® (Polatuzumab vedotin) | CD79b | MMAE | Ramos (Burkitt's Lymphoma) | 0.071[3] | N/A |
| Blenrep® (Belantamab mafodotin) | BCMA | MMAF | Not specified | Not specified | N/A |
| Tivdak® (Tisotumab vedotin) | Tissue Factor | MMAE | Not specified | Not specified | N/A |
Table 2: In Vitro Cytotoxicity of Doxorubicin-Based ADC
| ADC Platform | Antibody Target | Payload | Cell Line | IC50 (with radiation) | Fold Increase in Cytotoxicity (with radiation) |
| This compound-doxorubicin | EGFR | Doxorubicin | 8505c (Anaplastic Thyroid Cancer) | >10 µM (without radiation), cytotoxicity restored upon irradiation[1] | Not specified |
Table 3: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| ADC Platform | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound-MMAE | Not specified | Not specified | Data not publicly available |
| Adcetris® (Brentuximab vedotin) | CD30+ Non-Hodgkin's Lymphoma | 0.5 mg/kg and 1 mg/kg, single treatment | 40% and 100% complete regression, respectively[2] |
| Polivy® (Polatuzumab vedotin) | DLBCL Xenograft | 12 mg/kg, single IV dose | 75% of mice showed durable complete responses |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., 8505c) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
ADC Preparation and Irradiation: A stock solution of the this compound ADC is prepared and serially diluted. For irradiated samples, the ADC solutions are exposed to a controlled dose of X-ray radiation (e.g., 8 Gy).
-
Cell Treatment: The culture medium is replaced with the medium containing the serially diluted ADC, and the plates are incubated for 72-96 hours.
-
MTT Assay: MTT reagent is added to each well, and the plates are incubated for 2-4 hours. A solubilizing agent is then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined using a sigmoidal dose-response curve.
In Vivo Xenograft Model Efficacy Study
This type of study evaluates the anti-tumor activity of an ADC in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
ADC Administration: The ADC is administered, typically intravenously, at various dose levels and schedules. For this compound ADCs, this would be followed by targeted X-ray irradiation of the tumor site.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Signaling Pathways and Experimental Workflows
This compound ADC Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a this compound ADC. Upon X-ray irradiation, the Dmba moiety is cleaved, initiating a self-immolation cascade that releases the active payload within the tumor microenvironment.
Caption: Mechanism of this compound ADC activation and payload release.
Experimental Workflow for ADC Efficacy Testing
The diagram below outlines the general workflow for evaluating the efficacy of a novel ADC like this compound.
Caption: General workflow for preclinical efficacy testing of ADCs.
Conclusion
The this compound ADC platform presents an innovative approach to targeted cancer therapy with its radiation-inducible payload release mechanism. The preliminary data, particularly the 70-fold increase in cytotoxicity of the MMAE conjugate upon irradiation, suggests a promising avenue for enhancing the therapeutic index of ADCs. However, a more comprehensive understanding of its efficacy requires further preclinical studies that generate robust quantitative data, including specific IC50 values across a panel of cancer cell lines and in vivo efficacy data from well-defined animal models. Direct, head-to-head preclinical studies comparing this compound ADCs with approved ADCs under identical experimental conditions will be crucial for a definitive assessment of its relative performance. The lack of currently approved doxorubicin-based ADCs makes the this compound-doxorubicin conjugate a potentially valuable therapeutic, warranting further investigation. This guide serves as a foundational resource for researchers to contextualize the emerging data on this novel platform and to inform the design of future comparative studies.
References
- 1. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dmba-sil-pnp: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following guidance is based on the available safety information for components of similar chemical structures, such as 3,5-Dimethoxybenzyl alcohol (DMBA) and general protocols for highly potent cytotoxic compounds. A specific Safety Data Sheet (SDS) for "Dmba-sil-pnp" is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a thorough risk assessment before handling this compound.
The proper disposal of this compound, a component likely used in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs), is critical to ensure laboratory safety and environmental protection. Due to its probable high potency and cytotoxic nature, all waste containing this compound must be treated as hazardous chemical waste.
Hazard Identification and Classification
While specific data for "this compound" is unavailable, the hazard classification for related compounds provides a basis for safe handling and disposal protocols. The primary hazards are associated with the active payload and the linker's components. Based on the Safety Data Sheet for N,N-Dimethylbenzylamine, a related chemical, the following hazards should be considered:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapour |
| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Acute toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Skin corrosion/irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Long-term (chronic) aquatic hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects |
Data based on the Safety Data Sheet for N,N-Dimethylbenzylamine.[1]
Given the intended use of such linkers in ADCs with cytotoxic payloads, it is imperative to handle this compound as a compound that may be harmful if swallowed and may cause cancer.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A designated lab coat for handling potent compounds should be used.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a certified respirator should be worn within a certified chemical fume hood or biological safety cabinet.
Step-by-Step Disposal Protocol
All waste contaminated with this compound, including unused neat compound, solutions, contaminated consumables, and personal protective equipment, must be disposed of as hazardous cytotoxic waste.
1. Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed directly into a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Contaminated solid waste, including empty vials, pipette tips, gloves, and other disposable labware, should be collected in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Decontamination of Work Surfaces and Equipment:
-
All non-disposable equipment and work surfaces that have come into contact with this compound should be decontaminated.
-
Use a validated decontamination solution recommended by your institution's EHS department for cytotoxic compounds. This may involve a sequence of solutions, such as a detergent wash followed by an inactivating agent.
-
All cleaning materials (e.g., wipes, absorbent pads) used for decontamination must be disposed of as hazardous solid waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
-
Include the date of waste accumulation and the responsible researcher's name.
4. Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS provider. Do not attempt to dispose of this material down the drain or in regular trash.
Emergency Procedures
In the event of a spill or personnel exposure, follow these immediate safety measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
For any exposure, bring the Safety Data Sheet (if available for a related compound) to the attending medical personnel.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for handling and disposing of this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Handling Guide for DMBA-SIL-PNP and Related Compounds
Disclaimer: The following information is for research use only and is based on available data for DMBA and MMAE-containing conjugates. A thorough risk assessment should be conducted before handling these materials.
Hazard Identification and Classification
The primary hazards associated with compounds related to "Dmba-sil-pnp" stem from two sources: the carcinogenicity of DMBA and the high cytotoxicity of payloads like Monomethyl Auristatin E (MMAE).
-
7,12-Dimethylbenz[a]anthracene (DMBA): A highly potent carcinogen, mutagen, and teratogen.[1][2] It can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[1]
-
DMBA-SIL-Mal-MMAE: This is a linker-drug conjugate. The main hazard is from the MMAE component, which is a highly potent cytotoxic agent that is fatal if swallowed or inhaled, a suspected mutagen, and a reproductive toxin.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE protocols and engineering controls is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile, chemotherapy-rated | Prevents skin absorption of carcinogenic and cytotoxic agents. Change immediately if contaminated. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Long-sleeved, disposable or dedicated | Protects skin and clothing from contamination. |
| Respiratory Protection | N95/N100 respirator | Required when handling powders outside of a certified engineering control. |
| Sleeve Covers | Recommended | Provides additional protection for arms. |
Table 2: Engineering Controls
| Control | Application | Purpose |
| Chemical Fume Hood | Handling DMBA powder and solutions | Provides exhaust ventilation to prevent inhalation of powders and vapors. |
| Biological Safety Cabinet (BSC) | Handling cytotoxic conjugates (e.g., DMBA-SIL-Mal-MMAE), especially when aerosols may be generated | A certified Class II, Type B2 BSC is recommended for handling potent compounds. |
| Glove Box | Handling highly potent compounds | Provides a contained environment for handling powders and performing reconstitutions to minimize exposure. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for laboratory safety.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound and Related Compounds.
Experimental Protocols
-
Reconstitution: If the compound is a powder, reconstitution should be performed in a chemical fume hood or glove box. Use filtered pipette tips.
-
Animal Handling: If used in animal studies, all procedures must be conducted in an ABSL-2 facility. Cages should be clearly marked with a chemical hazard sign. Bedding from treated animals must be handled as hazardous waste.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: All non-sharp solid waste, including contaminated PPE, vials, and cleaning materials, must be collected in a dedicated, leak-proof container labeled "Cytotoxic Waste for Incineration".
-
Liquid Waste: Unused solutions and liquid waste should be collected in a sealed, leak-proof, and clearly labeled container for hazardous chemical waste.
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
Table 3: Emergency Procedures
| Incident | Action |
| Liquid Spill | 1. Evacuate and secure the area. 2. Don appropriate PPE. 3. Contain the spill with absorbent pads. 4. Clean the area with a detergent solution, followed by water. 5. Dispose of all cleanup materials as cytotoxic waste. |
| Powder Spill | 1. Evacuate the area and restrict access for at least 30 minutes to allow dust to settle. 2. Don full PPE, including a respirator. 3. Carefully cover the spill with damp absorbent pads to avoid generating dust. 4. Clean and dispose of waste as with a liquid spill. |
| Skin Contact | 1. Immediately wash the affected area with soap and water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air. 2. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
